7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPSJWYHZMDSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982558 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-16-2 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS Number: 59820-91-6
Authored by [Your Name/Gemini], Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.
Introduction: The Significance of the Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This scaffold is present in clinically approved drugs such as Doxazosin, used for treating hypertension and benign prostatic hyperplasia.[3] The introduction of a bromine atom and a carboxylic acid group, as seen in this compound, offers strategic points for further chemical modification and modulation of pharmacokinetic and pharmacodynamic properties.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 59820-91-6 | Internal Database |
| Molecular Formula | C₉H₇BrO₄ | Internal Database |
| Molecular Weight | 259.05 g/mol | Internal Database |
| Appearance | Solid | Internal Database |
| Purity | Typically ≥97% | Commercial Suppliers |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxine ring, and the carboxylic acid proton. The aromatic protons' chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The two methylene groups on the dioxine ring typically appear as multiplets around 4.25-4.30 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxyl carbon (typically in the 165-185 ppm region), the aromatic carbons (with shifts influenced by the substituents), and the methylene carbons of the dioxine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-Br stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.
Synthesis Methodology: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a substituted catechol derivative. A plausible and efficient synthetic strategy is outlined below, based on established methodologies for related benzodioxane structures.[3]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Esterification of 3,4-Dihydroxybenzoic acid
-
To a solution of 3,4-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.
Step 2: Williamson Ether Synthesis to form the Benzodioxane Ring
-
To a solution of methyl 3,4-dihydroxybenzoate in a polar aprotic solvent (e.g., DMF or acetone), add potassium carbonate.
-
Add 1,2-dibromoethane dropwise to the stirred suspension.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, which can be purified by column chromatography.
Step 3: Hydrolysis of the Ester
-
Dissolve the methyl ester from the previous step in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Step 4: Electrophilic Bromination
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent such as acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction for a specified period, monitoring the progress by TLC.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
The product, this compound, will precipitate and can be collected by filtration, washed with water, and recrystallized from an appropriate solvent.
Applications in Drug Discovery and Development
The 1,4-benzodioxane scaffold is a versatile template for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[3][5] The 7-bromo-6-carboxylic acid derivative serves as a valuable intermediate for the synthesis of more complex molecules through modification of both the carboxylic acid and the aromatic ring.
Role as a Synthetic Intermediate
The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of structure-activity relationships. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents onto the aromatic ring, further expanding the chemical space for drug discovery.
Potential Therapeutic Targets
While specific biological data for this compound is limited in publicly accessible literature, derivatives of the benzodioxane carboxylic acid scaffold have been investigated for various therapeutic applications. For instance, benzodioxane-based hydrazones have shown potential as anticancer, neuroprotective, and enzyme-inhibiting agents.[2][6] The unique electronic and steric properties conferred by the bromine atom in the 7-position could lead to novel interactions with biological targets and improved pharmacological profiles.
Caption: Workflow illustrating the utility of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its well-defined structure, coupled with the strategic placement of reactive functional groups, provides a robust platform for the synthesis of diverse compound libraries. Further exploration of the biological activities of derivatives of this scaffold holds significant promise for the discovery of novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. scirp.org [scirp.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
This guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies used to ascertain these properties, ensuring a blend of technical accuracy and practical insight.
Introduction: The Significance of a Benzodioxine Scaffold
The 1,4-benzodioxane moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The specific compound, this compound, combines this key heterocyclic system with a carboxylic acid functional group and a bromine substituent. These features are anticipated to significantly influence its chemical behavior, solubility, and interaction with biological targets. A thorough understanding of its physicochemical properties is therefore a critical first step in its evaluation for any potential therapeutic application.
Core Molecular and Physical Identifiers
A precise characterization of a molecule begins with its fundamental properties. These identifiers are crucial for sample sourcing, quality control, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 59820-91-6 | [2][3] |
| Molecular Formula | C₉H₇BrO₄ | [2][3] |
| Molecular Weight | 259.05 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity (typical) | ≥97% | [3] |
| InChI Key | DMPSJWYHZMDSPL-UHFFFAOYSA-N | [2] |
Structure:
Caption: Chemical structure of this compound.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For an acidic compound such as this, solubility is expected to be pH-dependent.
Predicted and Observed Solubility:
Experimental Protocol for Solubility Determination:
The following is a standard laboratory procedure for assessing the solubility of a carboxylic acid.
Workflow for Solubility Assessment:
Caption: A flowchart illustrating the qualitative solubility testing for a carboxylic acid.
Step-by-Step Methodology:
-
Water Solubility: Add approximately 1-2 mg of the compound to 1 mL of deionized water in a vial. Vortex the mixture for 1-2 minutes and visually inspect for any undissolved solid.
-
Aqueous Base Solubility: If the compound is insoluble in water, add 1 mL of 5% aqueous sodium hydroxide to a fresh sample of the compound. The formation of a clear solution indicates the presence of an acidic functional group.
-
Bicarbonate Test: To specifically test for a carboxylic acid, add 1 mL of a 5% aqueous sodium bicarbonate solution to a fresh sample. The observation of effervescence (CO₂ gas evolution) is a strong indicator of a carboxylic acid.
Expert Insight: The choice of sodium bicarbonate is deliberate; it is a weaker base than sodium hydroxide and will selectively react with stronger acids like carboxylic acids, but not typically with phenols, providing a useful diagnostic tool.
Acidity and pKa: Quantifying Acid Strength
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a drug candidate, the pKa is paramount as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Estimated pKa:
While an experimental pKa for this compound has not been reported, we can estimate its value. A typical aromatic carboxylic acid has a pKa in the range of 4-5. The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to slightly lower the pKa (increase the acidity) compared to the non-brominated analog.
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.
Workflow for Potentiometric pKa Determination:
Caption: A schematic workflow for the determination of pKa via potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add a standardized solution of sodium hydroxide in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant has been allowed to equilibrate.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the quality of the data. A sharp inflection point at the equivalence point is indicative of an accurate titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxine ring, and a broad singlet for the carboxylic acid proton, typically downfield (10-13 ppm). The aromatic protons will exhibit splitting patterns influenced by the bromine and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. The aromatic carbons will have chemical shifts between 110 and 150 ppm, with the carbon attached to the bromine being significantly influenced. The two methylene carbons of the dioxine ring will be observed in the aliphatic region.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-O stretches from the ether linkages of the dioxine ring and the carboxylic acid.
-
C-Br stretch, typically in the fingerprint region.
5.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4]
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided standardized, reliable protocols for their experimental determination. While some experimental data for this specific molecule is not yet publicly available, the provided methodologies and expected values based on related structures offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are essential for any further investigation into the potential applications of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Molecular Structure of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
This guide provides a comprehensive technical overview of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a halogenated derivative of the biologically significant 1,4-benzodioxane scaffold. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, structural characterization, and potential applications of this compound and its analogs.
Introduction: The Significance of the 1,4-Benzodioxane Core
The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into a wide range of therapeutic agents. Derivatives of 1,4-benzodioxane have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The strategic placement of substituents on the benzodioxane ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.
This guide focuses on a specific derivative, this compound, providing a detailed examination of its molecular structure, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential research applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a 1,4-dioxane ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a carboxylic acid group is present at the 6-position.
Structural Elucidation
The definitive structure of this compound is provided by its chemical identifiers:
-
IUPAC Name: this compound
-
CAS Number: 59820-91-6[4]
-
Molecular Formula: C₉H₇BrO₄[5]
-
Molecular Weight: 259.05 g/mol [4]
-
SMILES: C1COC2=C(C=C(C(=C2)Br)C(=O)O)O1[4]
-
InChI Key: DMPSJWYHZMDSPL-UHFFFAOYSA-N[5]
The SMILES and InChI representations provide an unambiguous description of the connectivity of the atoms within the molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes key computed and observed properties for this compound.
| Property | Value | Source |
| Physical State | Solid | [5] |
| Molecular Weight | 259.05 g/mol | [4] |
| Molecular Formula | C₉H₇BrO₄ | [5] |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | [4] |
| LogP | 1.9185 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Proposed Synthesis Protocol
Synthetic Strategy Overview
The proposed synthetic pathway is a two-step process:
-
Step 1: Synthesis of the Aldehyde Intermediate. This involves the bromination of 3,4-dihydroxybenzaldehyde followed by a ring-closing reaction with 1,2-dibromoethane.
-
Step 2: Oxidation to the Carboxylic Acid. The aldehyde intermediate is then oxidized to the final carboxylic acid product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Rationale: The initial bromination of 3,4-dihydroxybenzaldehyde is a critical step. The hydroxyl groups are activating and ortho-, para-directing. To achieve regioselective bromination at the position para to one hydroxyl group and ortho to the other, careful control of reaction conditions is necessary. Following bromination, a Williamson ether synthesis-type reaction with 1,2-dibromoethane in the presence of a base will facilitate the formation of the 1,4-dioxane ring.
Procedure:
-
Bromination: Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as chloroform or acetic acid. Cool the solution to 0 °C in an ice bath. Add a solution of bromine in the same solvent dropwise with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction and purification to yield 4-bromo-2,3-dihydroxybenzaldehyde.
-
Ring Formation: To a solution of 4-bromo-2,3-dihydroxybenzaldehyde in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate. Add 1,2-dibromoethane to the mixture and heat the reaction. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization to give 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.[7]
Rationale: The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. Potassium permanganate is a strong and effective oxidizing agent for this purpose.[6]
Procedure:
-
Dissolve 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add a solution of potassium permanganate dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled with cooling.
-
After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two singlets are expected for the two protons on the benzene ring, likely in the range of 6.8-7.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the dioxane ring oxygen atoms.
-
Dioxane Protons: The four protons of the dioxane ring will likely appear as a multiplet or two distinct multiplets in the region of 4.2-4.5 ppm.
-
Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxylic acid group, typically downfield in the region of 10-13 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the range of 165-185 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will show signals between 110-150 ppm. The carbons directly attached to the bromine and oxygen atoms will be significantly affected.
-
Dioxane Carbons: The two carbons of the dioxane ring are expected to have chemical shifts in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.
-
C-O Stretches (Ethers and Carboxylic Acid): Strong bands are expected in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, may be observed.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the dioxane ring.
Potential Applications and Research Directions
Derivatives of 1,4-benzodioxane are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific biological profile of this compound has not been extensively reported, its structural features suggest several potential areas of research:
-
Intermediate for Drug Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation, to create libraries of new compounds for biological screening.
-
Antibacterial Agents: Some benzodioxane derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[3] The introduction of a bromine atom can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the target protein.
-
Anticancer Research: The 1,4-benzodioxane scaffold has been explored for the development of anticancer agents.[2] Further investigation into the cytotoxic effects of this bromo-substituted derivative against various cancer cell lines could be a fruitful area of research.
Conclusion
This compound is a fascinating molecule that combines the privileged 1,4-benzodioxane scaffold with the functionality of a carboxylic acid and the modulating effects of a bromine substituent. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis and structural characterization based on established chemical principles and data from analogous structures. Its potential as a versatile intermediate in the synthesis of novel bioactive compounds makes it a molecule of considerable interest for further research and development in medicinal chemistry.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. chemscene.com [chemscene.com]
A Comprehensive Spectroscopic and Structural Elucidation of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the spectral features, grounded in the principles of chemical structure and reactivity. The methodologies and interpretations presented herein are designed to be a self-validating system, providing a robust framework for the characterization of this and related molecules.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 1,4-benzodioxine core, which is a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The benzene ring is substituted with a bromine atom and a carboxylic acid group. This arrangement of a halogen, a carboxylic acid, and ether linkages on an aromatic framework dictates the electron distribution and, consequently, the interaction of the molecule with electromagnetic radiation in various spectroscopic techniques.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The solution is injected into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Expected Fragmentation Pattern
The molecular ion peak (M⁺) is expected to be observed, and due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁸¹Br isotope. The fragmentation of carboxylic acids is well-documented.[1] Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules from the carboxylic acid group, such as water (H₂O), carbon monoxide (CO), and the hydroxyl radical (•OH).
References
The Diverse Biological Activities of Benzodioxane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzodioxane Scaffold - A Cornerstone in Medicinal Chemistry
The benzodioxane framework, a heterocyclic motif comprising a benzene ring fused to a dioxane ring, represents a privileged scaffold in the realm of medicinal chemistry.[1] Its inherent structural features, including a defined three-dimensional conformation and the capacity for diverse substitutions, have rendered it a versatile template for the design of a multitude of biologically active molecules.[2] This guide provides an in-depth exploration of the significant pharmacological properties of benzodioxane derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to guide future discovery efforts.
The versatility of the benzodioxane scaffold is underscored by its presence in both natural products and synthetic compounds with a wide array of therapeutic applications.[3] From their well-established role as adrenergic receptor antagonists to their emerging potential as anticancer and antimicrobial agents, benzodioxane derivatives continue to be a fertile ground for the development of novel therapeutics. This guide will delve into three key areas of their biological activity: α-adrenergic receptor antagonism, anticancer properties, and antimicrobial effects. Each section will provide a detailed examination of the underlying molecular mechanisms, a quantitative analysis of structure-activity relationships, and comprehensive experimental protocols to empower researchers in their quest for new and improved benzodioxane-based drugs.
I. α-Adrenergic Receptor Antagonism: A Classic Target for Benzodioxane Derivatives
Benzodioxane derivatives have a rich history as antagonists of α-adrenergic receptors, particularly the α1 subtype. This class of compounds has yielded clinically significant drugs for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5] Their mechanism of action and the structural features governing their potency and selectivity have been extensively studied, providing a solid foundation for rational drug design.
Mechanism of Action: Blocking the Sympathetic Response
α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to the Gq alpha subunit.[1][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, most notably smooth muscle contraction.[7]
Benzodioxane-based α1-adrenergic antagonists act as competitive inhibitors, binding to the receptor and preventing the binding of norepinephrine and other agonists.[4] This blockade of the α1-adrenergic signaling pathway leads to the relaxation of smooth muscle in blood vessels (vasodilation) and the prostate, thereby lowering blood pressure and improving urinary flow in BPH, respectively.[7][8]
Structure-Activity Relationships (SAR)
The affinity and selectivity of benzodioxane derivatives for α-adrenergic receptors are highly dependent on their substitution patterns. Key structural features that influence activity include the nature of the substituent on the nitrogen atom of the side chain and the substitution on the aromatic ring.
| Compound | R1 | R2 | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Reference |
| Doxazosin | N-linked quinazoline | Methoxy | 0.63 | 2.5 | 1.0 | [4] |
| WB-4101 | 2,6-dimethoxyphenoxyethylamino | H | 0.17 | 3.1 | 0.5 | [6] |
| Piperoxan | Piperidinomethyl | H | >1000 | >1000 | >1000 | [9] |
This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.
Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a standard method for determining the binding affinity of benzodioxane derivatives to α1-adrenergic receptors using a radiolabeled antagonist.
1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay: a. In a 96-well plate, add 50 µL of membrane preparation (final protein concentration ~50-100 µ g/well ). b. Add 50 µL of various concentrations of the test benzodioxane derivative (e.g., 10⁻¹⁰ to 10⁻⁵ M). c. Add 50 µL of the radioligand, for example, [³H]prazosin (final concentration ~0.1-0.5 nM), a selective α1-adrenergic receptor antagonist. d. For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to a set of wells. e. Incubate the plate at 25°C for 60 minutes.
3. Filtration and Scintillation Counting: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
II. Anticancer Activity: A New Frontier for Benzodioxane Derivatives
In recent years, the benzodioxane scaffold has emerged as a promising template for the development of novel anticancer agents.[7] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms of action, highlighting their potential for diversification in oncology drug discovery.
Mechanisms of Action in Cancer
The anticancer activity of benzodioxane derivatives is not attributed to a single mechanism but rather a spectrum of actions that disrupt cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain benzodioxane derivatives have been identified as inhibitors of tubulin polymerization.[4] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]
-
mTOR Kinase Inhibition: The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. Some 1,4-benzodioxane-hydrazone derivatives have been shown to inhibit mTOR kinase activity.[1] By blocking the mTOR signaling pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the action of many anticancer benzodioxane derivatives is the induction of apoptosis and cell cycle arrest.[5] This can be a consequence of various upstream effects, including DNA damage, disruption of cellular signaling pathways, or mitochondrial dysfunction.
Structure-Activity Relationships (SAR)
The cytotoxic potency of benzodioxane derivatives against cancer cells is highly sensitive to their chemical structure. Modifications to the benzodioxane core and the nature of appended side chains can significantly impact their activity.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 11a | MCF-7 (Breast) | <10 | Tubulin Polymerization Inhibitor | [4] |
| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 | mTOR Kinase Inhibitor | [1] |
| Compound 25 | SMMC-7721 (Hepatoma) | 1.06 | Induction of Apoptosis | [5] |
This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding: a. Culture cancer cells in appropriate growth medium to ~80% confluency. b. Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare a series of dilutions of the test benzodioxane derivative in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using non-linear regression analysis.
III. Antimicrobial Activity: A Broad Spectrum of Action
Benzodioxane derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.[10] This broad-spectrum activity, coupled with novel mechanisms of action, makes them attractive candidates for the development of new treatments to combat infectious diseases.
Mechanisms of Antimicrobial Action
-
Antibacterial Activity - Inhibition of FtsZ: A key target for the antibacterial action of some benzodioxane-benzamide derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site. By inhibiting FtsZ polymerization, these compounds disrupt cell division, leading to filamentation of the bacteria and ultimately cell death.[11]
-
Antifungal Activity - Inhibition of Ergosterol Biosynthesis: The antifungal activity of certain benzodioxane derivatives stems from their ability to inhibit key enzymes in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting enzymes such as 14α-demethylase (CYP51) and squalene epoxidase (SE), these compounds disrupt the integrity of the fungal cell membrane, leading to cell lysis and death.[4][6]
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of benzodioxane derivatives is closely tied to their specific chemical structures. Substitutions on both the benzodioxane ring and the appended moieties can dramatically influence their potency and spectrum of activity.
| Compound | Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Benzodioxane-benzamide I | Staphylococcus aureus (MRSA) | 0.5 | FtsZ Inhibitor | [8] |
| Compound 10a-2 | Candida albicans | 0.125-2.0 | CYP51/SE Inhibitor | [4] |
| Compound 22a-2 | Candida albicans (drug-resistant) | 0.5-2.0 | CYP51/SE Inhibitor | [4] |
This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Inoculum: a. From a fresh culture of the test microorganism (bacterial or fungal) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. c. Dilute this standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test benzodioxane derivative in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
3. Inoculation and Incubation: a. Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium). b. Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
4. Determination of MIC: a. After incubation, visually inspect the plate for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
5. (Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): a. From the wells showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium. b. Incubate the plates under suitable conditions. c. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Perspectives
The benzodioxane scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for the development of a diverse range of biologically active compounds. From the well-established α1-adrenergic antagonists to the promising new generations of anticancer and antimicrobial agents, the versatility of this structural motif is evident. This guide has provided a comprehensive overview of these key biological activities, delving into their molecular mechanisms, exploring structure-activity relationships, and detailing essential experimental protocols.
The continued exploration of the chemical space around the benzodioxane nucleus holds immense promise for future drug discovery efforts. A deeper understanding of the nuanced interactions between these derivatives and their biological targets will undoubtedly pave the way for the design of more potent, selective, and safer therapeutic agents. The integration of computational modeling with traditional medicinal chemistry and biological screening will be instrumental in accelerating this process. As our knowledge of complex disease pathways expands, the adaptable nature of the benzodioxane scaffold will ensure its continued relevance as a source of innovative drug candidates for years to come.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Gq Signaling Pathway → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 3. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzodioxine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxine moiety, a heterocyclic system consisting of a benzene ring fused to a 1,4-dioxine ring, represents a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of 1,4-benzodioxine and its derivatives. We delve into the critical physicochemical and spectroscopic properties that define this scaffold and examine the intricate structure-activity relationships that have guided the development of potent and selective therapeutic agents. Through a detailed analysis of key compounds, including the antihypertensive drug Doxazosin, this paper illuminates the profound impact of the 1,4-benzodioxine core on modern drug discovery and highlights its continued relevance in the pursuit of novel therapeutics.
Introduction: The Architectural Significance of 1,4-Benzodioxine
The 1,4-benzodioxine scaffold is a privileged heterocyclic motif that has captivated the attention of chemists and pharmacologists for decades.[1][2] Its rigid, yet conformationally informative, structure provides a unique platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets.[3] The fusion of a benzene ring with a 1,4-dioxane ring imparts a distinct electronic and steric character, influencing properties such as solubility, metabolic stability, and receptor affinity.[3] This guide will trace the journey of 1,4-benzodioxine compounds from their initial discovery to their current status as indispensable tools in drug development and beyond.
A Historical Perspective: From Natural Origins to Synthetic Triumphs
The story of 1,4-benzodioxine is rooted in the study of natural products. The scaffold is found in a variety of lignan natural products, which have been shown to exhibit a diverse array of biological activities.[4][5] These naturally occurring compounds served as the initial inspiration for the synthesis and exploration of novel 1,4-benzodioxine derivatives.
While a singular "discovery" of the parent 1,4-benzodioxine is not easily pinpointed in the historical literature, early synthetic efforts focused on the more stable, saturated analogue, 1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxine).[6] The development of synthetic methodologies has been a continuous journey of refinement and innovation, evolving from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of the 1,4-benzodioxine core is essential for its application in rational drug design.
Physicochemical Properties
The parent 1,4-benzodioxine is an aromatic compound with the molecular formula C₈H₆O₂ and a molar mass of 134.13 g/mol .[7][8] Its saturated counterpart, 1,4-benzodioxane, has the formula C₈H₈O₂ and a molar mass of 136.15 g/mol .[9] The presence of the two oxygen atoms imparts polarity to the molecule, influencing its solubility and hydrogen bonding capacity.
| Property | 1,4-Benzodioxine | 1,4-Benzodioxane |
| Molecular Formula | C₈H₆O₂ | C₈H₈O₂ |
| Molar Mass | 134.13 g/mol [7] | 136.15 g/mol [9] |
| Boiling Point | 193 °C[8] | ~212-214 °C |
| LogP | 1.6[8] | 1.5 |
| CAS Number | 255-37-8[7] | 493-09-4[9] |
Spectroscopic Characterization
The structural elucidation of 1,4-benzodioxine derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of 1,4-benzodioxane, the protons on the dioxane ring typically appear as a multiplet around 4.25-4.30 ppm.[10] The aromatic protons resonate in the downfield region, and their splitting patterns provide valuable information about the substitution on the benzene ring. The ¹³C NMR spectrum shows characteristic signals for the sp³ carbons of the dioxane ring at approximately 64 ppm.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum of 1,4-benzodioxane derivatives is characterized by C-O stretching vibrations in the fingerprint region. The presence of other functional groups, such as carbonyls or amides, will give rise to their own distinct absorption bands.[10]
-
Mass Spectrometry (MS) : Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 1,4-benzodioxine compounds, aiding in their identification and structural confirmation.[11]
Synthetic Methodologies: Crafting the Core
The synthesis of the 1,4-benzodioxine ring system has evolved significantly over time, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance.
Classical Williamson Ether Synthesis
One of the earliest and most straightforward approaches to the 1,4-benzodioxane ring involves the reaction of a catechol with a 1,2-dihaloethane under basic conditions. This classical Williamson ether synthesis, while conceptually simple, can sometimes be limited by side reactions and harsh conditions.
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol
-
To a solution of catechol (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with a dilute aqueous acid solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield pure 1,4-benzodioxane.
Modern Palladium-Catalyzed Annulation
More contemporary methods utilize transition-metal catalysis to achieve the synthesis of 1,4-benzodioxines with greater control and in higher yields. Palladium-catalyzed heteroannulation of catechols with propargylic carbonates represents a powerful strategy for constructing the 1,4-benzodioxine skeleton, including the potential for asymmetric synthesis.
Caption: Palladium-catalyzed synthesis of 1,4-benzodioxine derivatives.
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
The therapeutic potential of 1,4-benzodioxine derivatives is intricately linked to the nature and position of substituents on the heterocyclic scaffold. Extensive SAR studies have been conducted to optimize the pharmacological activity and selectivity of these compounds.
For instance, in the development of α₁-adrenoceptor antagonists, it has been demonstrated that the substitution pattern on the benzene ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ).[12] Similarly, the stereochemistry at the C2 position of the dioxane ring is often critical for biological activity, with one enantiomer frequently exhibiting significantly higher potency than the other.[13]
Applications in Drug Discovery: A Versatile Pharmacophore
The 1,4-benzodioxine moiety is a key structural component in a wide range of biologically active molecules, spanning various therapeutic areas.[2][3]
Cardiovascular Drugs: The Doxazosin Story
Doxazosin is a prime example of a successful drug featuring the 1,4-benzodioxane scaffold.[14] It is a selective α₁-adrenergic receptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[15][16]
Mechanism of Action: Doxazosin competitively and selectively blocks postsynaptic α₁-adrenergic receptors.[17][18] This inhibition leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.[15][19] In BPH, the blockade of α₁-receptors in the prostate and bladder neck reduces smooth muscle tone, thereby improving urinary flow.[16]
Caption: Mechanism of action of Doxazosin.
Anticancer Agents
The 1,4-benzodioxine scaffold has been incorporated into novel anticancer agents targeting various cellular pathways.[20] For example, derivatives have been designed as inhibitors of heat-shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK), both of which are implicated in cancer cell proliferation and survival.[20]
Central Nervous System (CNS) Active Agents
The versatility of the 1,4-benzodioxine framework extends to the development of CNS-active compounds. Derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) and serotonin receptors, suggesting their potential in treating neurological and psychiatric disorders.[21]
Antibacterial and Anti-inflammatory Agents
Recent research has explored 1,4-benzodioxine derivatives as potential antibacterial and anti-inflammatory agents.[14][20] Some compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, while others have shown potent inhibition of inflammatory mediators.[20]
Conclusion and Future Directions
The journey of 1,4-benzodioxine compounds, from their natural product origins to their synthesis in the laboratory and their application in medicine, is a testament to the enduring power of this versatile scaffold. The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and potent derivatives. As our understanding of disease biology deepens, the 1,4-benzodioxine core will undoubtedly continue to serve as a valuable template for the design of the next generation of therapeutic agents. Future research will likely focus on exploring novel substitutions, developing more efficient and stereoselective synthetic routes, and identifying new biological targets for this remarkable heterocyclic system.
References
- 1. 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. 1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]
- 9. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 15. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Doxazosin: Package Insert / Prescribing Information / MOA [drugs.com]
- 17. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 18. manifestpharmacy.com [manifestpharmacy.com]
- 19. urology-textbook.com [urology-textbook.com]
- 20. air.unimi.it [air.unimi.it]
- 21. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to the Safe Handling of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
This guide provides comprehensive safety protocols and handling instructions for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No: 59820-91-6), a key building block in medicinal chemistry and drug discovery. The benzodioxane moiety is a significant structural component in various pharmacologically active compounds, making a thorough understanding of the safe handling of its derivatives paramount for researchers and drug development professionals.[1][2] This document moves beyond standard safety data sheets to explain the rationale behind safety procedures, grounded in the chemical nature of the compound.
Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in safe handling. This compound is a halogenated heterocyclic compound. The presence of both a carboxylic acid group and a bromine atom on the aromatic ring dictates its reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₄ | [3] |
| Molecular Weight | 259.05 g/mol | [3] |
| CAS Number | 59820-91-6 | [4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% - 97% | [3][4] |
Caption: Figure 1: Chemical Structure of this compound.
Hazard Analysis and GHS Classification
This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system. The "Warning" signal word indicates a moderate level of hazard.[4]
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4] |
Expert Insight: The irritant nature of this compound is twofold. The carboxylic acid moiety can cause chemical irritation, particularly to mucous membranes.[8] Additionally, as a fine powder, it can act as a mechanical irritant to the respiratory tract. The brominated aromatic ring, while generally stable, contributes to the overall lipophilicity and potential for skin absorption.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified hazards. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is assumed.
Caption: Figure 2: Mandatory Personal Protective Equipment (PPE) workflow before handling the compound.
-
Eye Protection: Chemical splash goggles are required at all times. The risk of fine powder becoming airborne and causing serious eye irritation necessitates this level of protection.[4][9]
-
Hand Protection: Nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use. For extended handling or when working with solutions, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]
-
Respiratory Protection: All handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust particles.[4][10] This directly addresses the H335 hazard (May cause respiratory irritation).
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for preventing exposure and maintaining the integrity of the compound.
Handling Protocols
Weighing the Solid:
-
Preparation: Don appropriate PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Place an analytical balance inside the fume hood if possible. If not, use a weighing enclosure or a local exhaust ventilation (snorkel).
-
Procedure: Use a spatula to carefully transfer the solid to a tared weigh boat or vial. Avoid creating dust clouds. Close the primary container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
Preparing Solutions:
-
Preparation: Conduct this procedure entirely within a chemical fume hood.
-
Procedure: Add the weighed solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.
-
Control: Ensure the vessel is appropriately sized to prevent splashing. Use magnetic or overhead stirring for efficient dissolution.
Storage Requirements
-
Container: Keep the container tightly closed to prevent absorption of moisture.[4]
-
Location: Store in a cool, dry, and well-ventilated area.[4][10] A dedicated corrosives or acid cabinet is recommended.[8][9]
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[7][11] The carboxylic acid will react with bases in a standard acid-base neutralization. The aromatic ring system can be susceptible to strong oxidizers.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][12] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
Spill and Waste Disposal
-
Spill Response: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13][14] Do not use a vacuum unless it is HEPA-filtered. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. This material should be disposed of as hazardous chemical waste.[4]
Reactivity and Applications Context
While stable under normal storage conditions, understanding the reactivity of the functional groups is key for a drug development professional.[7]
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction.[15] These reactions are fundamental in medicinal chemistry for creating derivatives and prodrugs.
-
Bromo-Aryl Group: The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity into the molecule, a common strategy in the synthesis of novel drug candidates.
This compound and its derivatives are explored for a range of therapeutic applications, leveraging the benzodioxane scaffold's proven biological activity.[1][15]
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid [myskinrecipes.com]
- 6. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. flinnsci.com [flinnsci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.ie [fishersci.ie]
- 15. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
Unlocking the Therapeutic Potential of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Technical Guide to Target Identification and Validation
Introduction: The Benzodioxane Scaffold as a Privileged Structure
The 2,3-dihydro-1,4-benzodioxine moiety is a well-established privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational compounds. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] The addition of a bromine atom at the 7-position and a carboxylic acid at the 6-position of this scaffold presents a unique chemical entity with the potential for novel therapeutic applications. This guide will focus on identifying and validating the most probable protein targets for this specific compound.
Based on the established pharmacology of structurally related molecules, we hypothesize that 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid may interact with one or more of the following high-value therapeutic targets:
-
α1-Adrenergic Receptors (α1-ARs)
-
Serotonin 5-HT1A Receptors
-
Poly(ADP-ribose) Polymerase 1 (PARP1)
The following sections will provide the scientific rationale for investigating each of these targets and a detailed roadmap for their experimental validation.
High-Priority Putative Targets and Mechanistic Rationale
α1-Adrenergic Receptors (α1-ARs): A Link to Cardiovascular and Antiproliferative Effects
Rationale: The 1,4-benzodioxane ring is a key pharmacophore in several known α1-AR antagonists, such as Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[1] Studies on various 1,4-benzodioxan-related compounds have established their potent interaction with α1-AR subtypes.[3][4] Furthermore, the anticancer activity of some of these derivatives has been directly linked to their effects on the α1d-AR subtype in prostate cancer cells.[3] The introduction of a halogen, such as chlorine, has been shown to enhance binding affinity in some ligand-receptor interactions by forming additional van der Waals or polar interactions within the binding pocket.[5] Therefore, the 7-bromo substitution on our lead compound may modulate its affinity and selectivity for α1-AR subtypes.
Proposed Signaling Pathway Involvement:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid for Advanced Research Applications
This in-depth technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the utilization of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No. 59820-91-6). This valuable heterocyclic building block is a cornerstone in the synthesis of a diverse array of pharmacologically active molecules. This document provides a comprehensive overview of its commercial sourcing, a detailed, field-proven synthetic protocol, and critical insights into its applications and quality control.
Introduction: The Significance of the Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique conformational properties and ability to engage in key biological interactions have led to its incorporation in therapeutic agents for a range of diseases. Notably, the benzodioxane framework is present in drugs such as Doxazosin, used for the treatment of hypertension and benign prostatic hyperplasia. The introduction of a bromine atom and a carboxylic acid group, as in this compound, provides orthogonal handles for further chemical modifications, making it an exceptionally versatile intermediate in the synthesis of novel drug candidates. Research has demonstrated that derivatives of this scaffold exhibit potent anti-inflammatory and anticancer activities, underscoring its importance in modern drug discovery.
Commercial Availability: A Comparative Analysis of Leading Suppliers
For researchers and process chemists, securing a reliable source of high-purity starting materials is paramount. This compound is available from a number of reputable chemical suppliers. The following table provides a comparative overview to aid in procurement decisions.
| Supplier | Product Number | Purity | Available Quantities |
| CymitQuimica | IN-DA00EC2U | 97% | 100mg, 250mg, 1g |
| ChemScene | CS-0313954 | ≥97% | Inquire for details |
| AK Scientific, Inc. | Not specified | 95% | Inquire for details |
| Fluorochem | Not specified | Not specified | Inquire for details |
| Sigma-Aldrich | CDS021494-25MG (related amine) | Not specified | 25mg |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Sigma-Aldrich lists the hydrochloride salt of the corresponding amine, which can be a useful precursor.
Synthesis of this compound: A Step-by-Step Protocol
The following is a representative, multi-step synthesis for this compound, adapted from established methodologies for related benzodioxane derivatives. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
-
To a stirred solution of 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 2N HCl to a pH of 2-3, which will precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to yield 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve the 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Step 3: Purification
-
Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product as a solid.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is critical for its successful application. The following analytical techniques are recommended for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be employed to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the aromatic protons and the methylene protons of the dioxane ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-Br bond.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of a variety of biologically active compounds.
Caption: Key derivatization pathways and therapeutic applications.
Its carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further molecular diversity. This dual functionality makes it an ideal scaffold for generating libraries of compounds for high-throughput screening. Notably, related benzodioxane carboxamides have shown promise as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[1][2]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its ready availability from commercial sources, coupled with a straightforward synthetic route, makes it an accessible and versatile tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will empower researchers to fully leverage the potential of this important building block in the development of the next generation of therapeutics.
References
Methodological & Application
Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif frequently encountered in pharmacologically active compounds and functional materials. Its unique conformational properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry. Specifically, substituted derivatives such as 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid serve as crucial building blocks in the synthesis of novel therapeutics, including anti-inflammatory and analgesic agents.[1] This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a robust and reproducible two-stage protocol. We will first address the synthesis of the precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by a regioselective bromination to yield the final product.
Strategic Approach to Synthesis
The synthetic strategy is designed for efficiency and scalability, beginning with readily available starting materials. The overall transformation is divided into two primary stages:
-
Formation of the Benzodioxine Core and Carboxylic Acid Installation: This stage involves the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid from 3,4-dihydroxybenzaldehyde. This is achieved through a Williamson ether synthesis to form the heterocyclic ring, followed by oxidation of the aldehyde functionality to a carboxylic acid.
-
Regioselective Aromatic Bromination: The second stage focuses on the selective introduction of a bromine atom at the 7-position of the benzodioxine ring. This is accomplished via electrophilic aromatic substitution, where the directing effects of the existing substituents guide the regioselectivity of the reaction.
The following diagram illustrates the logical workflow of the synthesis:
References
Protocol for Amide Coupling of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Guide to Reagent Selection and Execution
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2][3] This application note provides a detailed guide for the amide coupling of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a versatile scaffold used in the synthesis of novel chemical entities. We present two robust, field-proven protocols utilizing (1) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and (2) 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). The guide explains the underlying mechanisms, provides step-by-step experimental procedures, and offers practical insights into troubleshooting and optimization.
Introduction: The Benzodioxane Scaffold and Amide Bond Synthesis
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals with anti-inflammatory and anticancer properties.[4] this compound serves as a key building block, allowing for the strategic introduction of this heterocycle into target molecules. The bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, while the carboxylic acid is primed for amide bond formation.
Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable due to a competing acid-base reaction.[5] Therefore, the reaction necessitates the activation of the carboxylic acid to form a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[2][5] The choice of coupling reagent is paramount and depends on the substrate's electronic and steric properties, potential for racemization (if chiral centers are present), and the desired scale and purity profile of the final product.
Mechanistic Overview of Common Coupling Strategies
Modern amide synthesis relies on reagents that generate highly activated ester intermediates.[5] We will focus on two of the most reliable classes: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct and is prone to causing racemization in chiral substrates. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization but still sufficiently reactive towards the amine.[6][7]
Caption: EDC/HOBt coupling mechanism.
Uronium Salt-Mediated Coupling (HATU)
HATU is a highly efficient uronium-type coupling reagent.[8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8] This is rapidly converted into a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the subsequent amidation via a hydrogen-bonded transition state, leading to high yields and fast reaction rates.[8]
Caption: HATU coupling mechanism.
Experimental Protocols
The following protocols are designed for a standard 1.0 mmol scale reaction. Adjustments may be necessary based on the specific amine being used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is cost-effective and purification is simplified by the water-solubility of the EDC reagent and its urea byproduct.[9][10]
Materials & Reagents Data
| Reagent | MW ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| This compound | 259.05 | 1.0 | 259 mg |
| Amine (Example: Benzylamine) | 107.15 | 1.1 | 118 mg (121 µL) |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (Hydrate) | 153.14 | 1.2 | 184 mg |
| DIPEA | 129.24 | 2.5 | 432 µL |
| Anhydrous DMF or DCM | - | - | 5 - 10 mL |
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]
-
Dissolution: Add anhydrous DMF or DCM (to a concentration of 0.1-0.2 M) and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) to the cooled mixture in one portion.[6] Then, add DIPEA (2.5 equiv) dropwise. The base neutralizes the HCl salt of EDC and the HOBt, preventing protonation of the amine.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the carboxylic acid starting material.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent, ~20-30 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid and HOBt, and finally with brine (1 x 15 mL).[9][11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by silica gel column chromatography to obtain the final amide product.
Caption: Experimental workflow for EDC/HOBt coupling.
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for achieving high yields rapidly, especially with sterically hindered or electronically deactivated substrates.[8][10]
Materials & Reagents Data
| Reagent | MW ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| This compound | 259.05 | 1.0 | 259 mg |
| Amine (Example: Benzylamine) | 107.15 | 1.1 | 118 mg (121 µL) |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 3.0 | 518 µL |
| Anhydrous DMF | - | - | 5 - 10 mL |
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.2 M) and stir to dissolve.
-
Activation: Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture.[10]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Full conversion is often observed in under 2 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (~30 mL).
-
Wash the organic layer with 5% aqueous LiCl (3 x 15 mL) to effectively remove DMF.[10]
-
Continue with sequential washes of 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The byproducts from HATU (tetramethylurea and HOAt) can sometimes be challenging to remove.[12] Purify the crude material by silica gel column chromatography to obtain the final amide product.
Caption: Experimental workflow for HATU coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).[13]- Steric hindrance. | - Use fresh, high-purity coupling reagents.- Ensure adequate base is used to neutralize all acidic species.- Switch to a more powerful coupling reagent like HATU or COMU.[14]- Increase reaction temperature or time. |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or amine.- Reaction time too short. | - Increase equivalents of the limiting reagent (typically the amine or coupling reagent).- Allow the reaction to stir for a longer period. |
| Formation of Byproducts | - N-acylurea formation (with EDC).- Guanidinylation of the amine (with HATU, if excess).- Dimerization of the carboxylic acid. | - Ensure HOBt is added before EDC to minimize N-acylurea.- Avoid a large excess of HATU.- Use pre-activation protocol (add amine after acid and coupling reagent have reacted). |
| Difficult Purification | - Byproducts have similar polarity to the product (e.g., tetramethylurea from HATU).[12]- Unreacted starting materials remain. | - Perform a thorough aqueous work-up to remove water-soluble impurities.- Optimize chromatography conditions (try different solvent systems or gradients).- For stubborn impurities, consider recrystallization or reverse-phase chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Carbodiimides (EDC, DCC) are potent sensitizers. Avoid inhalation and skin contact.
-
HATU and other benzotriazole-based reagents are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat.[12]
-
DIPEA and other tertiary amine bases are corrosive and volatile. Handle with care.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Guide to Utilizing 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Benzodioxane Scaffolds
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic structure have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.[1][3][4] Specifically, the introduction of a carboxylic acid moiety, as seen in 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, presents an intriguing candidate for targeted enzyme inhibition. Carboxylic acids are known to participate in key binding interactions, such as hydrogen bonding and salt bridges, within enzyme active sites. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust enzyme inhibition assays using this promising, yet underexplored, compound.
This document will provide a foundational understanding of the principles of enzyme inhibition, detailed step-by-step protocols for assay execution, and guidance on data analysis and interpretation. The methodologies described herein are designed to be adaptable to a variety of enzyme targets, empowering researchers to investigate the inhibitory potential of this compound in their specific areas of interest.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is paramount for designing effective and reproducible assays.
| Property | Value | Source |
| CAS Number | 59820-91-6 | [5][6] |
| Molecular Formula | C₉H₇BrO₄ | [5][6] |
| Molecular Weight | 259.05 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | ≥97% (typical) | [5][6] |
| SMILES | C1COC2=C(C=C(C(=C2)Br)C(=O)O)O1 | [6] |
The presence of a bromine atom and a carboxylic acid group on the benzodioxane scaffold suggests the potential for specific interactions with enzyme active sites.[7] For instance, the bromine can engage in halogen bonding, while the carboxylic acid can act as a hydrogen bond donor and acceptor. These features make it a compelling candidate for inhibiting enzymes where such interactions are critical for substrate recognition and catalysis. While direct enzyme inhibition data for this specific compound is not widely published, related benzodioxane hydrazone derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, β-glucosidase, and lipase, highlighting the potential of this chemical class.[8]
Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery and basic research, providing quantitative measures of an inhibitor's potency and mechanism of action.[9][10] The primary goal is to determine how a compound affects the rate of an enzyme-catalyzed reaction.
Key Concepts in Enzyme Kinetics
A foundational understanding of Michaelis-Menten kinetics is essential for interpreting inhibition data. The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: The substrate concentration at which the reaction rate is half of Vmax, often used as a measure of the enzyme's affinity for its substrate.
Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized based on their mechanism of action:
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency. This reduces Vmax but does not change Km.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[10]
Experimental Design and Protocols
A well-designed enzyme inhibition assay should be robust, reproducible, and provide clear, interpretable results. This section outlines a general workflow and detailed protocols for assessing the inhibitory activity of this compound.
General Experimental Workflow
Caption: General workflow for enzyme inhibition studies.
Protocol 1: Preparation of Reagents
1.1. Compound Stock Solution:
- Accurately weigh a precise amount of this compound.
- Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Rationale: DMSO is a common solvent for organic compounds and is generally tolerated by most enzymes at low final concentrations (typically <1%).
- Store the stock solution at -20°C, protected from light.
1.2. Assay Buffer:
- Prepare a buffer solution appropriate for the enzyme of interest. A common starting point is a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4).
- The buffer may need to be supplemented with cofactors (e.g., Mg²⁺, NADH) or additives (e.g., bovine serum albumin (BSA) to prevent enzyme denaturation) depending on the specific enzyme's requirements.[9]
1.3. Enzyme and Substrate Solutions:
- Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.[11]
- Prepare a stock solution of the substrate in the assay buffer. The concentration will depend on the Km of the substrate and the specific goals of the assay (IC50 determination vs. mechanism of action studies).
Protocol 2: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
2.1. Assay Plate Setup:
- Use a 96-well microplate for the assay.
- Prepare a serial dilution of the this compound stock solution in assay buffer. A 10-point, 3-fold serial dilution is a good starting point.[12]
- Include appropriate controls:
- Positive Control (100% activity): Enzyme, substrate, and buffer with DMSO (at the same final concentration as the test wells).
- Negative Control (0% activity): Substrate and buffer (no enzyme).
2.2. Assay Procedure:
- Add a fixed volume of the diluted inhibitor or control solution to the appropriate wells.
- Add the enzyme solution to all wells except the negative control.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[9] Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.
- Initiate the reaction by adding the substrate to all wells.
- Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader. Ensure measurements are taken within the linear range of the reaction.[11]
Protocol 3: Mechanism of Action (MOA) Studies
To elucidate the mechanism of inhibition, the assay is performed with varying concentrations of both the inhibitor and the substrate.[11]
3.1. Assay Design:
- Select a range of fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50).
- For each inhibitor concentration, perform a substrate titration, varying the substrate concentration over a wide range (e.g., 0.1x to 10x the Km).[11]
3.2. Data Collection:
- Follow the general assay procedure outlined in Protocol 2.
- For each combination of inhibitor and substrate concentration, determine the initial reaction velocity.
Data Analysis and Interpretation
IC50 Calculation
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor - Negative Control) / (Positive Control - Negative Control))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
MOA Determination using Lineweaver-Burk Plots
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable graphical tool for distinguishing between different types of reversible inhibition.[13][14]
-
For each fixed inhibitor concentration, plot 1/V₀ against 1/[S].
-
Analyze the resulting family of lines:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Caption: Interpreting Lineweaver-Burk plots for MOA.
Trustworthiness and Self-Validation
To ensure the reliability of the results, several validation steps should be incorporated into the experimental design:
-
Reproducibility: All experiments should be performed in triplicate to assess the variability of the data.[9]
-
Control Inhibitor: If available, a known inhibitor of the target enzyme should be tested in parallel to validate the assay conditions.[11]
-
Enzyme Concentration Dependence: To check for tight-binding inhibition, the IC50 should be determined at multiple enzyme concentrations. A significant change in IC50 with enzyme concentration suggests a tight-binding mechanism.[11]
-
Counter-Screens: To rule out non-specific inhibition mechanisms, such as compound aggregation, counter-screens should be performed. This may involve including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
Conclusion
This compound represents a valuable starting point for the exploration of novel enzyme inhibitors. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize its inhibitory potential against a wide range of enzyme targets. The systematic approach outlined here, from initial IC50 determination to in-depth mechanism of action studies, will provide the robust and reliable data necessary to advance our understanding of this compound's biological activity and to guide future drug discovery efforts.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (368839-12-7) for sale [vulcanchem.com]
- 8. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Note & Protocols: Investigating the Anti-Neoplastic Potential of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Cancer Cell Lines
Introduction: Rationale for Investigation
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] The incorporation of a bromine atom into pharmacologically active molecules can enhance their efficacy through various mechanisms, such as improving membrane permeability, increasing binding affinity to target proteins, or serving as a site for metabolic activation. Several studies have highlighted the potent anti-cancer effects of brominated heterocyclic compounds.[3][4][5][6]
This document focuses on 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , a compound that combines the 1,4-benzodioxane core with a strategically placed bromine atom and a carboxylic acid group. While direct studies on this specific molecule are nascent, its structural analogues and related compounds have demonstrated promising anti-proliferative activities. For instance, hydrazone derivatives of benzodioxane carboxylic acid have shown inhibitory effects on cancer cell lines like HeLa and PC3.[7] This suggests that the core benzodioxane carboxylic acid structure is a viable starting point for developing novel anti-cancer agents.
This application note provides a comprehensive guide for the initial in vitro evaluation of this compound. We present detailed protocols for assessing its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in common cancer cell lines. The methodologies are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 59820-91-6 | [8] |
| Molecular Formula | C₉H₇BrO₄ | [8] |
| Molecular Weight | 259.05 g/mol | [8] |
| Structure | ![]() | ChemScene |
| Purity | ≥97% recommended for biological assays | [8] |
| Solubility | Soluble in DMSO and Methanol | General chemical knowledge |
| Storage | Store at room temperature, desiccated | [8] |
Part 1: Cytotoxicity Assessment via MTT Assay
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell number.
Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells (e.g., MCF-7 breast cancer, A549 lung cancer) using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for 'untreated control' and 'blank' (medium only).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 50 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.2% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with 0.2% DMSO to the 'untreated control' wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Illustrative Data: IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| HCT116 | Colorectal Carcinoma | 11.8 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Note: Data is for illustrative purposes only. The higher IC₅₀ in a non-cancerous cell line (HEK293) would suggest some level of cancer cell selectivity.
Part 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Experimental Logic: Differentiating Cell Fates
Caption: Cell population differentiation via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Harvest both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected supernatant. Rationale: This step is critical to ensure that apoptotic cells, which may have detached, are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
-
Data Interpretation:
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Part 3: Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Propidium Iodide (PI) staining of DNA in permeabilized cells allows for the quantification of cells in each phase of the cell cycle based on DNA content.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment is typical.
-
-
Cell Fixation:
-
Harvest cells (including floating cells) and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Rationale: Cold ethanol fixation permeabilizes the cell membrane and fixes the cells, preserving their DNA content.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). Rationale: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA and preventing false signals.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze using a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).
-
Generate a histogram of cell count versus DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Illustrative Data: Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 60.5% | 25.1% | 14.4% |
| Compound (IC₅₀) | 45.2% | 20.3% | 34.5% |
| Compound (2x IC₅₀) | 30.1% | 15.5% | 54.4% |
Note: Data is for illustrative purposes only. This hypothetical result, showing an accumulation of cells in the G2/M phase with increasing compound concentration, would suggest that this compound induces a G2/M cell cycle arrest.
Conclusion and Future Directions
This application note outlines a foundational strategy for the in vitro characterization of this compound as a potential anti-cancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle disruption provide a robust framework for initial screening. Based on the structure's relationship to other bioactive benzodioxanes, it is plausible that this compound will exhibit cytotoxic and pro-apoptotic effects, potentially through cell cycle modulation.
Positive results from these initial assays would warrant further investigation into the specific molecular mechanisms, including:
-
Western Blot Analysis: To probe for changes in key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family) and cell cycle regulation (e.g., Cyclins, CDKs, p21, p53).
-
Target Identification Studies: Employing techniques like chemical proteomics or molecular docking to identify the direct protein targets of the compound.
-
In Vivo Xenograft Models: To evaluate the compound's efficacy and safety in a preclinical animal model.
The systematic application of these protocols will enable a thorough evaluation of this compound and determine its potential for further development as a novel oncology therapeutic.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemscene.com [chemscene.com]
Application and Protocol for the Complete NMR Structural Elucidation of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract: This comprehensive guide provides a detailed protocol and theoretical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This molecule serves as a valuable scaffold in medicinal chemistry and drug development, making unambiguous structural verification essential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and the generation of high-quality, reproducible results.
Introduction and Rationale
This compound (Formula: C₉H₇BrO₄, Mol. Wt.: 259.05 g/mol ) is a substituted benzodioxane derivative.[1][2] The 1,4-benzodioxane motif is a privileged structure found in numerous pharmacologically active compounds, including antagonists for adrenergic receptors and other biological targets.[3][4] Accurate and complete structural characterization is the bedrock of any chemical research or development program. NMR spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structure in solution.
This guide moves beyond a simple listing of steps, delving into the rationale for solvent selection, sample concentration, and the interpretation of spectral features unique to this molecule's structure, such as the highly deshielded carboxylic acid proton and the distinct aromatic and aliphatic spin systems.
Molecular Structure and Predicted Spectral Features
A thorough analysis of the molecule's topology is critical for predicting the resulting NMR spectra. The structure possesses several key features that will manifest in the ¹H and ¹³C NMR data.
Figure 1: Molecular structure with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted NMR data based on established chemical shift principles and data from analogous structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Notes |
| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | 165 - 175 | Highly deshielded, position is solvent and concentration dependent.[5][6] |
| H-5 | ~7.8 | Singlet (s) | ~120 | Aromatic proton adjacent to the carboxylic acid group. |
| H-8 | ~7.2 | Singlet (s) | ~118 | Aromatic proton adjacent to the bromine atom. |
| -OCH₂CH₂O- (C2-H₂, C3-H₂) | ~4.3 | Multiplet (m) | ~64 | The four protons of the dihydrodioxine ring form a complex spin system. |
| C-6 (-COOH) | - | - | ~125 | Quaternary carbon attached to the carboxylic acid. |
| C-7 (-Br) | - | - | ~115 | Quaternary carbon attached to bromine; shift influenced by halogen. |
| C-4a, C-8a (-O) | - | - | ~142, ~145 | Quaternary carbons attached to ether oxygens, expected to be downfield. |
Experimental Protocol: From Sample to Spectrum
This section provides a robust, step-by-step protocol for preparing high-quality NMR samples and acquiring spectra. Adherence to these steps is crucial for avoiding common pitfalls like poor spectral resolution and artifacts.
Workflow Overview
Figure 2: Standard workflow for NMR analysis.
Materials and Reagents
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)[7]
-
Internal Standard: Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes and caps[8]
-
Pasteur pipettes and glass wool (for filtration)
-
Small vials for dissolving the sample
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Rationale & Causality: The choice of solvent is critical.
-
DMSO-d₆: Highly recommended for carboxylic acids. Its polar, aprotic nature effectively breaks up the intermolecular hydrogen bonds that cause peak broadening, resulting in a sharper -COOH signal.
-
CDCl₃: A common solvent, but the carboxylic acid proton may appear as a very broad, sometimes difficult-to-integrate, peak due to the formation of hydrogen-bonded dimers.[5]
-
D₂O or CD₃OD: Using these solvents will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H spectrum.[6][10] This is a powerful confirmatory test to identify the carboxylic acid proton peak.
-
-
-
Filtration (Critical Step): Prepare a filter by tightly packing a small amount of glass wool into the constriction of a Pasteur pipette. Transfer the dissolved sample through this filter directly into the NMR tube.
-
Rationale: Undissolved particulate matter severely degrades the magnetic field homogeneity within the sample, leading to broad spectral lines and poor resolution.[8] This step is non-negotiable for high-quality spectra.
-
-
Finalizing the Sample: Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7] Cap the tube securely and label it clearly. Gently invert the tube several times to ensure the solution is homogeneous.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Spectral Width | ~16 ppm | ~220 ppm |
| Number of Scans | 8 - 16 | 1024 - 4096 |
| Relaxation Delay (d1) | 2 - 5 s | 2 s |
| Acquisition Time | ~3 s | ~1 s |
| Temperature | 298 K | 298 K |
Guide to Spectral Interpretation
Analysis of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (δ ~12-13 ppm, DMSO-d₆): Expect a low-intensity, broad singlet far downfield. Its chemical shift is highly sensitive to concentration and residual water.[6] Performing a D₂O exchange experiment (adding a drop of D₂O to the sample and re-acquiring the spectrum) will cause this peak to vanish, confirming its identity.[10]
-
Aromatic Protons (δ ~7.2-7.8 ppm): Two distinct singlets are expected. The electron-withdrawing nature of the adjacent carboxylic acid group will likely shift the H-5 proton further downfield compared to the H-8 proton, which is adjacent to the bromine atom. The lack of adjacent protons results in singlet multiplicity for both.
-
Dihydrodioxine Protons (δ ~4.3 ppm): These four protons (-OCH₂CH₂O-) are diastereotopic. They are expected to produce a complex, higher-order multiplet. For routine analysis, this is often reported as a single multiplet integrating to 4H.
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~168 ppm): A single, low-intensity peak is expected in the characteristic region for carboxylic acids.[11] This peak is shifted upfield relative to ketones or aldehydes due to the resonance donation from the adjacent hydroxyl oxygen, which shields the carbonyl carbon.[12]
-
Aromatic Carbons (δ ~115-145 ppm): Six distinct peaks are expected in this region, as all six carbons of the benzene ring are in unique chemical environments.
-
The two carbons bonded to the ether oxygens (C-4a, C-8a) will be the most deshielded, appearing furthest downfield (~142-145 ppm).
-
The carbon bearing the bromine (C-7) will appear around 115 ppm.
-
The remaining three carbons (C-5, C-6, C-8) will have shifts determined by their respective substituents.
-
-
Aliphatic Carbons (δ ~64 ppm): The two equivalent -CH₂- carbons of the dihydrodioxine ring will give rise to a single, more intense peak in the aliphatic region of the spectrum.
By systematically applying this protocol and interpretive guide, researchers can confidently verify the structure of this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (Molecular Formula: C₉H₇BrO₄, Molecular Weight: 259.05 g/mol ).[1][2] While specific experimental data for this compound is not widely published, this application note synthesizes established fragmentation principles for its constituent functional groups—a brominated aromatic ring, a carboxylic acid, and a dihydrodioxine ring—to construct a probable fragmentation pathway. This guide serves as a robust framework for researchers analyzing this and structurally related molecules, offering protocols for sample analysis and a basis for spectral interpretation.
Introduction: Structural and Chemical Context
This compound is a heterocyclic compound featuring a benzodioxane scaffold. This core structure is prevalent in numerous biologically active molecules and pharmaceutical agents.[3] The presence of a bromine atom, a carboxylic acid group, and the fused ring system creates a unique electronic environment that dictates its behavior under mass spectrometric analysis. Understanding its fragmentation is critical for pharmacokinetic studies, metabolite identification, and quality control in drug development.
The analysis will focus on predicting the fragmentation pattern under Electron Ionization (EI) and Electrospray Ionization (ESI), two common techniques for small molecule analysis. The inherent stability of the aromatic system, coupled with the lability of the carboxylic acid and the potential for ring cleavage in the dihydrodioxine moiety, suggests a complex and informative fragmentation pattern.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the most labile sites: the carboxylic acid group and the C-Br bond. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[4]
Key Predicted Fragmentation Steps:
-
Loss of Hydroxyl Radical (M-17): A common initial fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH).[4][5][6][7] This would produce a prominent acylium ion.
-
Loss of Carboxyl Group (M-45): The entire carboxylic acid group can be lost as a •COOH radical via cleavage of the bond connecting it to the aromatic ring.[4][5][6][7]
-
Decarboxylation (M-44): Loss of carbon dioxide (CO₂) is another potential pathway, particularly in ESI, which can be preceded by the loss of a proton.
-
Cleavage of the Dihydrodioxine Ring: The dihydrodioxine ring may undergo retro-Diels-Alder (RDA) type fragmentation or cleavage, leading to the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments.
-
Loss of Bromine (M-79/81): Cleavage of the C-Br bond can lead to the loss of a bromine radical.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for the parent molecule.
Caption: Predicted EI Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Analysis
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, which is well-suited for polar, acidic compounds.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (ESI)
-
Ionization Mode: ESI Negative Ion Mode (to deprotonate the carboxylic acid) and Positive Ion Mode (to observe protonated molecule and adducts).
-
Capillary Voltage: -3.5 kV (Negative); +4.0 kV (Positive).
-
Drying Gas (N₂): 10 L/min.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50 - 400.
-
Fragmentation (for MS/MS): Use Collision-Induced Dissociation (CID) with collision energies ranging from 10 to 40 eV to generate product ion spectra.
Data Analysis Workflow
-
Full Scan Analysis: Identify the precursor ion corresponding to the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode.
-
Isotope Pattern Confirmation: Verify the presence of the characteristic bromine isotopic pattern (¹²C₉H₆⁷⁹BrO₄⁻ at m/z 257 and ¹²C₉H₆⁸¹BrO₄⁻ at m/z 259 in negative mode).
-
MS/MS Fragmentation Analysis: Analyze the product ion spectra obtained from the fragmentation of the precursor ion. Compare the observed fragments with the predicted fragmentation pathways.
-
Structural Elucidation: Propose structures for the major fragment ions based on their m/z values and known chemical principles of mass spectral fragmentation.
Tabulated Summary of Predicted Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Loss | Fragmentation Pathway |
| 258/260 [M]+• | 241/243 | 17 | •OH | Loss of hydroxyl radical from carboxylic acid |
| 213/215 | 45 | •COOH | Loss of carboxyl radical | |
| 185/187 | 73 | •COOH, CO | Subsequent loss of carbon monoxide | |
| 134 | 124/126 | C₇H₅Br | Loss of the dihydrodioxine-carboxyl portion | |
| 257/259 [M-H]⁻ | 213/215 | 44 | CO₂ | Decarboxylation |
| 179 | 78/80 | HBr | Loss of hydrogen bromide |
Causality and Self-Validation in Protocol Design
The described protocol is designed to be self-validating. The use of a C18 column provides robust separation for this type of moderately polar aromatic acid. The inclusion of formic acid in the mobile phase aids in protonation (positive mode) or provides a proton source for consistent ionization, leading to sharper chromatographic peaks.
Analyzing in both positive and negative ESI modes provides complementary information. Negative mode is often more sensitive for carboxylic acids, directly yielding the [M-H]⁻ ion. Positive mode can reveal information about potential adducts (e.g., [M+Na]⁺) and different fragmentation channels. The systematic ramping of collision energy in MS/MS experiments ensures that both low-energy (more stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a comprehensive picture of the molecule's fragmentation landscape.
Conclusion
This application note presents a predictive framework for the mass spectrometric analysis of this compound. By leveraging fundamental principles of fragmentation for its key functional groups, a detailed and chemically logical fragmentation pathway has been proposed. The provided experimental protocol offers a starting point for researchers to acquire high-quality mass spectral data for this compound and its analogs. This integrated approach of prediction and systematic experimentation is essential for the confident structural elucidation of novel compounds in pharmaceutical and chemical research.
References
- 1. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scirp.org [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Analogs in Drug Discovery
Abstract
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antibacterial agents. This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs based on the 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core. We will delve into the rationale behind targeting this specific scaffold, provide detailed synthetic protocols, outline a strategic screening cascade for bioactivity, and discuss the principles of structure-activity relationship (SAR) guided optimization. This document is intended for researchers and scientists in the field of drug discovery and development.
Introduction: The Rationale for Developing 7-Bromo-1,4-Benzodioxane Analogs
The 1,4-benzodioxane ring system is a key feature in various pharmaceuticals, such as the antihypertensive drug Doxazosin.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Recent studies have highlighted the potential of 7-substituted 1,4-benzodioxane derivatives as potent antibacterial agents through the inhibition of the bacterial cell division protein FtsZ.[5] FtsZ is an essential and highly conserved prokaryotic protein, making it an attractive target for novel antibiotics to combat rising antimicrobial resistance.[5]
The bromine atom at the 7-position of the benzodioxane ring is of particular interest. Halogen bonding is a recognized interaction in medicinal chemistry that can influence ligand-target binding affinity and selectivity. The electronic and steric properties of the bromine atom can lead to enhanced biological activity. Therefore, the systematic development of analogs of this compound offers a promising avenue for the discovery of new therapeutic agents.
This guide will provide the necessary protocols to explore the chemical space around this core scaffold, with a focus on generating a library of diverse analogs for biological screening.
Synthetic Strategies and Protocols
The synthesis of analogs of this compound can be approached through two primary strategies: late-stage bromination of a pre-formed benzodioxane ring or construction of the benzodioxane ring from a brominated precursor.
General Synthetic Workflow
The overall strategy involves the synthesis of the core scaffold followed by diversification at key positions to build a compound library for screening.
Caption: General workflow for the synthesis of the target compound library.
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
This protocol describes the formation of the core benzodioxane carboxylic acid from 3,4-dihydroxybenzoic acid.
-
Materials: 3,4-dihydroxybenzoic acid, 1,2-dibromoethane, potassium carbonate (K₂CO₃), dimethylformamide (DMF), hydrochloric acid (HCl), ethyl acetate, brine.
-
Procedure:
-
To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in DMF, add anhydrous K₂CO₃ (3 equivalents).
-
Heat the mixture to 80°C and add 1,2-dibromoethane (1.2 equivalents) dropwise.
-
Maintain the reaction at 100°C for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 2N HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to yield pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Regioselective Bromination at the 7-Position
This protocol outlines a potential method for the bromination of the pre-formed benzodioxane ring. The regioselectivity of this reaction can be influenced by the directing effects of the existing substituents.
-
Materials: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, N-Bromosuccinimide (NBS), acetic acid.
-
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The brominated product will precipitate out of solution. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the 7-bromo isomer.
-
Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and NOE experiments.
-
Protocol 3: Synthesis of Analogs via Amide Coupling
The carboxylic acid group is a versatile handle for generating a diverse library of analogs. This protocol describes the formation of amides.
-
Materials: this compound, oxalyl chloride, dichloromethane (DCM), a selection of primary and secondary amines, triethylamine (TEA).
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in dry DCM. Add a catalytic amount of DMF.
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0°C. Stir at room temperature for 2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA (2 equivalents) in dry DCM.
-
Add the crude acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[6]
-
Biological Evaluation: A Strategic Screening Cascade
A hierarchical screening approach is recommended to efficiently identify promising analogs.
Caption: A hierarchical screening cascade for analog evaluation.
Protocol 4: FtsZ GTPase Activity Assay (Primary Screen)
This assay measures the ability of the compounds to inhibit the GTP hydrolysis activity of FtsZ.
-
Materials: Purified FtsZ protein, GTP, polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂), malachite green-molybdate reagent for phosphate detection, 96-well microtiter plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the polymerization buffer.
-
In a 96-well plate, add the purified FtsZ protein to the polymerization buffer.
-
Add the compound dilutions to the wells containing FtsZ and incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of released inorganic phosphate by adding the malachite green-molybdate reagent.
-
Measure the absorbance at ~650 nm using a microplate reader.
-
Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC₅₀ value.[7]
-
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay (Phenotypic Screen)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a target bacterium.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates.
-
Procedure:
-
In a 96-well plate, perform two-fold serial dilutions of the test compounds in CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
-
Protocol 6: In Vitro Anticancer Screening (NCI-60 Style)
For analogs with potential anticancer activity, a broad screen against a panel of human cancer cell lines is a valuable starting point.
-
Materials: A panel of human cancer cell lines, appropriate culture media and supplements, 96-well microtiter plates, sulforhodamine B (SRB) solution.
-
Procedure:
-
Inoculate cells into 96-well plates at appropriate densities and allow them to attach for 24 hours.
-
Add serial dilutions of the test compounds to the plates.
-
Incubate the plates for an additional 48 hours.
-
Terminate the assay by fixing the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at ~515 nm to determine cell density.
-
Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.[9]
-
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold will allow for the elucidation of the SAR.
Key Positions for Modification:
-
7-Position (Bromo group): Replace with other halogens (Cl, F, I) to probe the effect of halogen size and electronegativity. Introduce small alkyl or alkoxy groups to explore steric and electronic effects.
-
6-Position (Carboxylic acid): Convert to amides, esters, and other bioisosteres to modulate polarity, solubility, and hydrogen bonding capacity.
-
Benzene Ring: Introduce additional substituents at the 5 and 8 positions to explore their impact on activity and selectivity.
-
Dioxane Ring: While generally less explored, modifications to the dioxane ring could be considered in later stages of optimization.
Hypothetical SAR Data Table
| Compound ID | R1 (7-position) | R2 (6-position) | FtsZ IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
| Parent | Br | COOH | 5.2 | 8 |
| Analog-1 | Cl | COOH | 8.1 | 16 |
| Analog-2 | I | COOH | 3.5 | 4 |
| Analog-3 | Br | CONH₂ | 2.1 | 2 |
| Analog-4 | Br | CONH(CH₃) | 1.8 | 1 |
| Analog-5 | OCH₃ | COOH | >50 | >64 |
This table presents hypothetical data to illustrate how SAR data can be organized and interpreted.
Computational Approaches in Analog Design
Molecular docking and other computational methods can rationalize observed SAR and guide the design of new analogs.
-
Molecular Docking: Docking studies of the 7-bromo parent compound and its analogs into the active site of target proteins (e.g., FtsZ) can provide insights into key binding interactions. The bromine atom may participate in halogen bonding with backbone carbonyls or other electron-rich residues.
-
Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated to define the essential chemical features required for biological activity. This model can then be used to virtually screen for new, structurally diverse compounds.
-
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, screen, and optimize analogs with enhanced biological activity. By integrating synthetic chemistry, biological evaluation, and computational modeling, the full potential of this versatile scaffold can be explored in the quest for new medicines.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Protocol for the Regioselective Bromination of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Importance of Brominated Benzodioxines
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the antihypertensive drug Doxazosin.[1][2][3] Its derivatives have demonstrated a wide range of therapeutic potential, including anti-inflammatory and anticancer activities.[1][3][4] The strategic introduction of a bromine atom onto this scaffold via electrophilic aromatic substitution is a critical step in the synthesis of advanced analogues. Brominated intermediates are exceptionally versatile, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, thereby enabling the exploration of a wider chemical space in drug discovery programs.
This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. We will delve into the mechanistic rationale behind the procedure, offer a detailed step-by-step guide for synthesis and purification, and provide essential safety and characterization data to ensure a reproducible and reliable outcome.
II. Scientific Rationale: Mechanism of Electrophilic Aromatic Substitution
The bromination of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents on the benzene ring.
-
Activating Group: The fused dioxine ring contains two ether oxygen atoms. These are strong activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic ring through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are ortho, para-directors.
-
Deactivating Group: The carboxylic acid group at the C-6 position is a moderate deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. This group is a meta-director.
The directing effects of these two groups are in opposition. The powerful activating effect of the ether oxygens typically dominates the reaction. In the related compound 1,4-benzodioxane, bromination in acetic acid favors substitution at the 6-position (para to an ether oxygen).[6] In our substrate, this position is already occupied. The next most activated positions are C-5 and C-7, which are ortho to the deactivating carboxylic acid but also ortho and para to the activating ether oxygens. The reaction described herein is expected to yield primarily the 7-bromo isomer due to the powerful directing influence of the dioxine moiety, though rigorous characterization is essential to confirm the final structure.
The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[5]
Chemical Reaction Mechanism
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsijournals.com [tsijournals.com]
The Strategic deployment of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This application note delves into the utility of a specific, functionalized analog, 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , as a versatile building block in drug discovery. We will explore its synthetic accessibility, the strategic role of its substituents, and provide detailed protocols for its derivatization to generate libraries of potential therapeutic agents.
The 1,4-Benzodioxane Scaffold: A Foundation for Bioactivity
The 1,4-benzodioxane ring system is found in a variety of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant properties.[1] The conformational rigidity of the dioxan ring and the aromatic nature of the fused benzene ring allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. The carboxylic acid functionality at the 6-position of the scaffold provides a convenient handle for the introduction of various pharmacophoric groups through well-established synthetic transformations, most notably amide bond formation.
The Significance of the 7-Bromo Substituent
The presence of a bromine atom at the 7-position of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid scaffold offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The bromo group is a lipophilic substituent that can enhance the compound's ability to cross cellular membranes. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, potentially impacting target binding.
-
Metabolic Stability: Halogenation is a common strategy to block sites of metabolism. The bromo substituent can prevent oxidative metabolism at the 7-position, potentially increasing the in vivo half-life of the resulting drug candidates.
-
Vector for Further Functionalization: The bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional diversity and the exploration of a wider chemical space.
Application Note I: Development of Enzyme Inhibitors
The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid scaffold has been successfully employed in the development of various enzyme inhibitors. For instance, hydrazone derivatives of the parent scaffold have shown inhibitory activity against enzymes such as acetylcholinesterase, α-amylase, and tyrosinase.[1] The 7-bromo substituent can be strategically utilized to enhance potency and selectivity for a given target.
Rationale for Targeting Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The 1,4-benzodioxane scaffold can serve as a suitable platform to position functional groups that interact with the active site of AChE.
Workflow for the Development of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide-based AChE Inhibitors
Caption: Workflow for the synthesis and evaluation of AChE inhibitors.
Protocol I: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a standard peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Application Note II: Synthesis of Hydrazone Derivatives as Potential Anticancer Agents
Hydrazones are a class of organic compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis of hydrazone derivatives from this compound provides a facile route to a diverse library of compounds for anticancer screening.
Rationale for Hydrazone Synthesis
The formation of a hydrazone involves a two-step process starting from the carboxylic acid. First, the carboxylic acid is converted to a hydrazide, which is then condensed with an appropriate aldehyde or ketone to yield the final hydrazone. This modular approach allows for the introduction of a wide variety of substituents on the hydrazone moiety, enabling a thorough exploration of the structure-activity relationship.
Synthetic Pathway to Hydrazone Derivatives
Caption: Synthetic route to 7-bromo-1,4-benzodioxane hydrazones.
Protocol II: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
Step 1: Esterification
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Step 2: Hydrazide Formation
-
Dissolve the methyl ester obtained in the previous step in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the desired hydrazide.
Protocol III: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetophenone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.
Data Presentation
Table 1: Physicochemical Properties of the Scaffold and Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₇BrO₄ | 259.05 |
| 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | C₉H₉BrN₂O₃ | 273.09 |
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward derivatization through the carboxylic acid handle, combined with the strategic placement of a bromine atom, provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The protocols outlined in this application note offer a solid foundation for the synthesis of amide and hydrazone derivatives, which can be further evaluated as enzyme inhibitors, anticancer agents, or for other therapeutic applications. The continued exploration of this and related scaffolds is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals working with 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 59820-91-6). The purity of this intermediate is critical for successful downstream applications. This document provides in-depth troubleshooting advice and standardized protocols to address common purification challenges.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My isolated product is an off-white or brownish solid, not the expected white powder. What causes this discoloration and how can I fix it?
Answer: Discoloration typically arises from two sources: highly conjugated, colored impurities formed during synthesis (e.g., oxidation byproducts) or residual inorganic reagents. The 1,4-benzodioxine ring system can be susceptible to oxidation under harsh reaction conditions, leading to colored species.
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is the most effective method for removing colored organic impurities. During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Proceed with Recrystallization: Allow the clarified, hot filtrate to cool slowly to obtain purified crystals.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for the color, while your smaller desired product remains in solution.
Question 2: After the reaction workup, my product precipitates as an oil or sticky solid instead of a filterable powder. What's happening?
Answer: This phenomenon, known as "oiling out," occurs when the solid's melting point is lower than the temperature of the solution from which it is precipitating. It is often caused by the presence of significant impurities or residual solvent, which collectively depress the melting point of the mixture. The target compound itself is a solid at room temperature.[1]
Troubleshooting Steps:
-
Trituration: If the product has oiled out upon cooling, decant the solvent. Add a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This process washes away soluble impurities and can often induce crystallization of the desired product.
-
Acidification Check: Ensure the aqueous phase was sufficiently acidified (pH 1-2) during the workup. Incomplete protonation of the carboxylic acid will leave it as a salt, which may be more soluble or prone to oiling out. A similar workup for a related benzodioxane carboxylic acid involves acidification with concentrated HCl to induce precipitation.[2]
-
Solvent System Adjustment: If oiling out occurs during recrystallization, it indicates the solvent is too good. Add a co-solvent (an "anti-solvent") in which the compound is less soluble to lower the overall solvating power of the system before cooling.
Question 3: My NMR spectrum shows broad peaks for the carboxylic acid proton and the aromatic protons, and the melting point is broad and lower than expected. What are the likely impurities?
Answer: Broad NMR signals and a depressed melting point are classic indicators of impurities. For this specific molecule, common impurities include:
-
Residual Starting Materials: Depending on the synthetic route, unreacted precursors may be present.
-
Regioisomers: If the bromination step is not perfectly selective, isomers may form.
-
Hydrolysis Byproducts: If the synthesis started from an ester, incomplete hydrolysis will leave the corresponding methyl or ethyl ester as an impurity.
Purification Strategy: Acid-Base Extraction The carboxylic acid functional group is the key to an effective purification strategy.[3] An acid-base extraction can selectively isolate your acidic product from neutral or basic impurities.
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a mild base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). Your desired carboxylic acid will deprotonate and move into the aqueous layer as a carboxylate salt. Neutral impurities (like an ester byproduct) will remain in the organic layer.
-
Separate the aqueous layer. Wash it once with fresh ethyl acetate to remove any trapped neutral impurities.
-
Re-acidify the aqueous layer by slowly adding a strong acid (e.g., 6 M HCl) while stirring in an ice bath until the pH is ~1.
-
The purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the final purification of this compound to >97% purity?
A1: Recrystallization is the preferred method for achieving high purity on a large scale. An optimized recrystallization protocol after an initial acid-base workup is typically sufficient to achieve >97% purity, which is a common purity level for this compound from commercial suppliers.[1][4]
Q2: What is a good starting solvent system for recrystallization?
A2: The choice of solvent is critical and depends on the impurity profile. Given the compound's structure (a polar carboxylic acid and a moderately polar ether/aromatic body), a range of solvents can be effective. A systematic approach is recommended. See the table below for guidance. For many carboxylic acids, polar protic solvents or mixtures like ethanol/water or ethyl acetate/hexane are excellent starting points.
Q3: Is column chromatography a viable purification technique for this compound?
A3: Yes, silica gel column chromatography is a viable, albeit more labor-intensive, option for removing impurities with very similar polarity.
-
Stationary Phase: Silica Gel (standard 60 Å).
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like 100% Hexane or Dichloromethane (DCM) and gradually increase the polarity by adding Ethyl Acetate.
-
Additive: To prevent peak tailing, which is common for carboxylic acids on silica, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid protonated and minimizes strong interactions with the silica surface. A similar strategy is employed for purifying related benzodioxane structures.[2]
Section 3: Experimental Protocols & Data
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying the crude product based on initial observations.
Caption: Decision workflow for purifying crude product.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability & Rationale | Comments |
| Ethanol | 78 | Good. The compound should be soluble when hot and less soluble when cold. The hydroxyl group can hydrogen bond with the carboxylic acid. | May require partial evaporation or addition of water as an anti-solvent to maximize recovery. |
| Isopropanol | 82 | Good. Similar properties to ethanol but less volatile. | A good alternative to ethanol. |
| Ethyl Acetate | 77 | Very Good (often used with an anti-solvent). Dissolves the compound well when hot. | Use in a pair system with Hexane. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Cool to crystallize. |
| Acetic Acid | 118 | Excellent for stubborn cases. The acidic nature suppresses deprotonation and can lead to very sharp-melting crystals. | Difficult to remove residual solvent. Requires extensive drying under high vacuum, possibly with a co-evaporation step using toluene. |
| Water | 100 | Poor (as a single solvent). The compound is likely insoluble or poorly soluble in water due to the large aromatic structure. | Excellent as an anti-solvent when paired with a water-miscible solvent like ethanol or acetone. |
| Hexane | 69 | Poor (as a primary solvent). The compound is likely insoluble. | Excellent as an anti-solvent with ethyl acetate or DCM. Also useful for trituration to wash crude solids. |
Protocol 1: Standard Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair from Table 1.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Use a magnetic stir bar and a hot plate.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Bring the solution back to a boil for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Welcome to the technical support guide for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during assays. This guide provides in-depth, experience-driven advice and practical troubleshooting protocols.
Introduction: Understanding the Molecule
This compound is a halogenated carboxylic acid with a molecular weight of 259.05 g/mol and a formula of C₉H₇BrO₄.[1][2] Its structure, featuring a carboxylic acid group, dictates its solubility characteristics. Carboxylic acids are polar and can form hydrogen bonds, which generally confers some water solubility. However, the presence of the larger, nonpolar benzodioxine ring system can limit its aqueous solubility, especially at a neutral or acidic pH.[3][4][5]
The key to overcoming solubility issues with this compound lies in understanding its acidic nature. The carboxyl group (-COOH) can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[6] This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in my aqueous assay buffer?
A1: Precipitation is a common issue and is typically related to the pH of your buffer. In its protonated (neutral) form, this compound is less soluble in water.[7] If your assay buffer has a neutral or acidic pH, the compound will likely remain in this less soluble state.
Q2: I'm using DMSO as a primary solvent, but the compound precipitates upon dilution into my aqueous buffer. What should I do?
A2: This is a classic problem when using organic co-solvents. While the compound may be soluble in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with some assay components.
-
Use a Co-solvent System: Instead of diluting directly from a high-concentration DMSO stock, consider an intermediate dilution step using a co-solvent system that is miscible with both DMSO and your aqueous buffer.[][11][12] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[][12]
-
pH Adjustment of the Final Solution: Ensure the final aqueous buffer has a pH that favors the ionized, more soluble form of the compound.[]
Q3: Can I use surfactants to improve solubility?
A3: Yes, surfactants can be an effective strategy. Surfactants form micelles that can encapsulate the less soluble compound, increasing its apparent solubility in an aqueous medium. Non-ionic surfactants are often preferred as they are generally less disruptive to biological assays.[13]
Recommended Surfactants:
-
Tween® 20
-
Tween® 80
-
Triton™ X-100
Important Consideration: Always run a control with the surfactant alone to ensure it does not interfere with your assay.
Q4: Are there other formulation strategies I can try for in vivo or complex in vitro models?
A4: For more advanced applications, several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[14][15][16][17][18] These include:
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying systems can improve solubility and absorption.[15][17]
-
Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[14][16]
-
Nanonization: Reducing the particle size of the compound to the nanometer scale can increase its surface area and, consequently, its dissolution rate.[14][16]
These advanced techniques often require specialized equipment and expertise.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: pH-Based Solubility Enhancement
This protocol is the first and most straightforward approach to try.
Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
pH meter
Procedure:
-
Prepare a slurry of the compound in your chosen buffer at the desired final concentration.
-
Slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH.
-
Observe the point at which the compound fully dissolves. Note this pH.
-
If you overshoot the desired pH, you can back-titrate with 0.1 M HCl, but be aware that the compound may precipitate again if the pH drops too low.
-
Once the optimal pH for dissolution is determined, prepare your stock solutions and assay buffers at this pH.
Protocol 2: Co-Solvent System Optimization
Use this protocol when pH adjustment alone is insufficient or not compatible with your assay.
Objective: To identify a suitable co-solvent system to maintain the solubility of the compound upon dilution into an aqueous buffer.
Materials:
-
High-concentration stock solution of the compound in 100% DMSO.
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]
-
Aqueous assay buffer.
Procedure:
-
Create a dilution series of your DMSO stock into each co-solvent (Ethanol, PG, PEG 400). For example, prepare intermediate solutions with 50%, 25%, and 10% DMSO in each co-solvent.
-
From each intermediate dilution, perform the final dilution into your aqueous assay buffer to achieve the desired final compound concentration.
-
Visually inspect for any precipitation immediately after dilution and after a relevant incubation period (e.g., 1 hour at room temperature).
-
The optimal co-solvent system will be the one that allows for the highest concentration of the compound to remain in solution without precipitation.
Data Summary Table for Co-Solvent Screening:
| Co-Solvent System (Intermediate Dilution) | Final Compound Concentration | Observation (Precipitation) |
| 50% DMSO / 50% Ethanol | [Your Target Conc.] | Yes / No |
| 25% DMSO / 75% Ethanol | [Your Target Conc.] | Yes / No |
| 10% DMSO / 90% Ethanol | [Your Target Conc.] | Yes / No |
| 50% DMSO / 50% PG | [Your Target Conc.] | Yes / No |
| 25% DMSO / 75% PG | [Your Target Conc.] | Yes / No |
| 10% DMSO / 90% PG | [Your Target Conc.] | Yes / No |
| 50% DMSO / 50% PEG 400 | [Your Target Conc.] | Yes / No |
| 25% DMSO / 75% PEG 400 | [Your Target Conc.] | Yes / No |
| 10% DMSO / 90% PEG 400 | [Your Target Conc.] | Yes / No |
Visualizing the Solubility Strategy
The following workflow outlines the decision-making process for addressing solubility issues with this compound.
References
- 1. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. quora.com [quora.com]
- 5. Ellesmere OCR A level Chemistry - 6.1.3 (a,b) Properties of Carboxylic Acids [sites.google.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives
Welcome to the technical support guide for the synthesis and optimization of this compound and its derivatives. This scaffold is a key structural motif in medicinal chemistry, and its efficient synthesis is critical for drug discovery programs. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed to help researchers overcome common experimental hurdles.
Overview of the Synthetic Strategy
The most reliable and common approach to synthesizing the target compound involves a multi-step sequence starting from a readily available, appropriately substituted catechol precursor. This ensures full control over the regiochemistry of the final product, particularly the placement of the bromine and carboxylic acid functionalities. An alternative, but often more challenging, route involves the late-stage functionalization of a pre-formed benzodioxane ring.
The recommended pathway is visualized below:
Caption: Recommended synthetic workflow for target compound and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Issues with Benzodioxane Ring Formation
Question: My yield for the Williamson ether synthesis to form the benzodioxane ring is consistently low (<40%). I see a lot of starting material and some dark, insoluble material. What are the critical parameters to optimize?
Answer: Low yield in this step is a frequent challenge, often stemming from suboptimal reaction conditions or side reactions. The key is to ensure efficient deprotonation of the catechol hydroxyl groups while minimizing side reactions like polymerization or oxidation.
-
Causality: The reaction is a double Williamson ether synthesis. The catechol must be fully deprotonated to form the more nucleophilic phenoxide, which then attacks the electrophile (e.g., 1,2-dibromoethane). Incomplete reaction, oxidation of the electron-rich catechol, and polymerization are the primary competing pathways. Overheating can exacerbate these issues, leading to resinification[1].
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The base is the most critical parameter. While potassium carbonate (K₂CO₃) is common, its effectiveness is highly dependent on the solvent and temperature. For more robust and reproducible results, consider the alternatives in the table below. Sodium hydride (NaH), for instance, provides irreversible deprotonation, driving the reaction forward, but requires strictly anhydrous conditions[2].
-
Temperature Control: Do not overheat the reaction. While higher temperatures can increase the rate, they significantly promote the formation of polymeric byproducts[1]. A temperature range of 80-100°C is typically optimal for DMF-based reactions.
-
Inert Atmosphere: Catechols are sensitive to air oxidation, especially under basic conditions. Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of colored, quinone-like impurities.
-
Purity of Reagents: Use high-purity, dry solvents and reagents. Water can quench the phenoxide and hydrolyze the electrophile. Ensure your catechol starting material is not discolored (oxidized).
-
Table 1: Optimization Parameters for Benzodioxane Ring Formation
| Parameter | Option 1 (Standard) | Option 2 (Moderate) | Option 3 (High-Yield) | Rationale & Key Considerations |
| Base | K₂CO₃ | Cs₂CO₃ | NaH (60% in oil) | K₂CO₃ is inexpensive but less reactive[3][4]. Cs₂CO₃ offers better solubility and reactivity. NaH is very effective but requires stringent anhydrous technique[2]. |
| Solvent | Acetone | DMF | Dry DMF / THF | Acetone is suitable for reactive substrates but its low boiling point limits the temperature. DMF is a polar aprotic solvent that effectively solubilizes reagents and allows for higher temperatures[3]. |
| Temperature | Reflux (~56°C) | 80 - 100°C | 60 - 80°C | Match the temperature to the solvent and base reactivity. Overheating is a primary cause of yield loss[1]. |
| Electrophile | 1,2-Dibromoethane | 1,2-Dichloroethane | 1,2-Dibromoethane | 1,2-Dibromoethane is more reactive than the chloro-analog. Use a slight excess (1.1-1.2 eq). |
FAQ 2: Challenges in Amide/Ester Derivatization
Question: My amide coupling reaction to convert the final carboxylic acid into derivatives is inefficient, resulting in low yields and unreacted starting material. How can I improve this?
Answer: Direct condensation of a carboxylic acid with an amine or alcohol is generally unfavorable. The carboxylic acid must be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack.
-
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Activation converts it into a better one. Common methods involve forming a highly reactive acid chloride or using peptide coupling reagents to generate an active ester in situ.
-
Troubleshooting Steps:
-
Activation Method: If you are not using an activating agent, this is the primary reason for failure. The two main strategies are conversion to an acid chloride or using modern coupling reagents.
-
Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acid chloride. This is a robust, cost-effective method but can be harsh and is not suitable for sensitive substrates. Anhydrous conditions are critical.
-
Coupling Reagents: Reagents like HATU, HBTU, or EDC/HOBt are milder and highly efficient. They generate an active ester in situ that readily reacts with the amine. This is the preferred method for complex or sensitive molecules.
-
-
Base Selection: An organic, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction (e.g., HCl from the coupling reagent) without competing with the primary nucleophile (the amine).
-
Solvent and Temperature: Use anhydrous aprotic solvents like DCM, DMF, or THF. Most coupling reactions proceed well at room temperature, but starting at 0°C and allowing the reaction to warm can sometimes minimize side reactions.
-
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent System | Pros | Cons | Recommended Use Case |
| SOCl₂ / Oxalyl Chloride | Inexpensive, high reactivity | Harsh conditions, not for sensitive substrates, requires anhydrous setup | Robust, large-scale synthesis with simple amines/alcohols. |
| EDC / HOBt | Mild, good yields, common | Can lead to side products, HOBt has safety concerns | General-purpose, good starting point for optimization. |
| HATU / DIPEA | Very high yield, fast reaction, low racemization | Expensive | For difficult couplings, precious substrates, or when high purity is paramount. |
FAQ 3: Purification and Impurity Profiling
Question: My final product is difficult to purify via column chromatography. What are the likely impurities and how can I remove them?
Answer: Common impurities often arise from incomplete reactions or side reactions at each step. Understanding their potential structure is key to designing a purification strategy.
-
Likely Impurities:
-
Unreacted Starting Material: (e.g., the ester from the hydrolysis step, or the acid from the coupling step).
-
Polymeric Byproducts: Dark, baseline material on TLC, formed during the ring-closing reaction[1].
-
Catechol Oxidation Products: Colored impurities formed if an inert atmosphere was not maintained.
-
Coupling Reagent Byproducts: Urea byproducts from EDC or residues from HATU/HOBt.
-
-
Purification Strategy:
-
Aqueous Workup: A well-designed aqueous workup can remove many impurities.
-
If your product is an ester, wash the organic layer with a mild base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid starting material.
-
If your product is the final carboxylic acid, you can use an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc), wash with acid (e.g., 1M HCl) to remove basic impurities, then extract your product into a basic aqueous layer (e.g., 1M NaOH). Re-acidifying the aqueous layer will precipitate your pure product.
-
-
Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Chromatography: If chromatography is necessary, ensure you have good separation on analytical TLC first. A gradient elution (e.g., starting with pure hexanes and gradually increasing the ethyl acetate concentration) is usually more effective than an isocratic elution.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylate
This protocol details the critical ring-forming step, starting from a protected catechol.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-bromo-2,3-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a concentration of approximately 0.2 M.
-
Reagent Addition: Add 1,2-dibromoethane (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-16 hours[3].
-
Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Amide Formation using HATU Coupling
This protocol describes the derivatization of the final carboxylic acid.
-
Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash chromatography.
Troubleshooting Decision Tree
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low-yield issues.
References
- 1. prepchem.com [prepchem.com]
- 2. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
Technical Support Center: Troubleshooting Unexpected Side Products in the Synthesis of Benzodioxanes
Welcome to our dedicated technical support center for the synthesis of benzodioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we address common and unexpected side products, delve into the underlying mechanisms, and provide actionable troubleshooting strategies to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight, insoluble material in my benzodioxane synthesis. What is it, and how can I prevent its formation?
A1: This is a classic case of polymerization, a common side reaction in benzodioxane synthesis.
-
Expertise & Experience: The formation of polymers or oligomers arises from an intermolecular reaction between the catechol and the dielectrophile, competing with the desired intramolecular cyclization. This is particularly prevalent when the concentration of reactants is high. The intermolecular reaction is statistically more likely to occur at higher concentrations, leading to chain growth instead of ring formation.
-
Troubleshooting & Causality:
-
High Dilution Principle: The most effective strategy to favor intramolecular cyclization is to employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of reactive molecules encountering each other, thus favoring the intramolecular pathway. A starting point is to use concentrations in the range of 0.01-0.05 M.
-
Slow Addition: A practical way to maintain low concentrations of a reactive intermediate is to use a syringe pump for the slow addition of one of the reactants (e.g., the dihalide) to the reaction mixture containing the other reactant (the catechol and base). This ensures that the added reactant is consumed in the cyclization reaction before it can react intermolecularly.
-
Template Effects: In some cases, the choice of cation from the base (e.g., Cs+ vs. Na+ or K+) can influence the reaction outcome. Larger cations like cesium can act as a template, pre-organizing the reacting molecules in a conformation that favors cyclization.
-
-
Experimental Protocol: High-Dilution Synthesis of a Generic Benzodioxane
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet.
-
Dissolve the catechol (1 equivalent) and a suitable base (e.g., Cs2CO3, 2.2 equivalents) in a large volume of an appropriate solvent (e.g., DMF or acetonitrile) to achieve a concentration of ~0.01 M.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Dissolve the dielectrophile (e.g., 1,2-dibromoethane, 1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture over several hours (e.g., 4-8 hours) using the dropping funnel or syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by cooling, filtering off the inorganic salts, and removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Visualization:
Caption: Competing intra- vs. intermolecular pathways.
Q2: My reaction has produced two isomeric products with very similar properties, making them difficult to separate. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using substituted catechols or unsymmetrical dielectrophiles.
-
Expertise & Experience: The two hydroxyl groups of a substituted catechol can have different nucleophilicities due to electronic effects of the substituent. Similarly, the two electrophilic centers of an unsymmetrical dielectrophile can have different reactivities. The final ratio of regioisomers is often determined by a combination of kinetic and thermodynamic factors.
-
Troubleshooting & Causality:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the regioselectivity. A less reactive, more hindered base might selectively deprotonate the more acidic hydroxyl group, leading to a higher proportion of one isomer. The solvent can also play a role by selectively solvating one of the transition states.
-
Protecting Group Strategy: A more controlled, albeit longer, approach is to use a protecting group strategy. By selectively protecting one of the hydroxyl groups of the catechol, you can force the reaction to proceed at the unprotected hydroxyl group first. Subsequent deprotection and cyclization will then yield a single regioisomer.
-
Temperature Control: In some cases, the regioselectivity can be temperature-dependent. Running the reaction at a lower temperature might favor the kinetically controlled product, while a higher temperature could favor the thermodynamically more stable product.
-
-
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| Entry | Catechol | Dihalide | Base | Solvent | Temp (°C) | Regioisomeric Ratio |
| 1 | 4-Methylcatechol | 1,2-Dibromoethane | K2CO3 | DMF | 80 | 1.5 : 1 |
| 2 | 4-Methylcatechol | 1,2-Dibromoethane | Cs2CO3 | Acetonitrile | 80 | 3 : 1 |
| 3 | 4-Methylcatechol | 1,2-Dibromoethane | NaH | THF | 65 | 1 : 1.2 |
-
Visualization:
Caption: Formation of regioisomers from unsymmetrical reactants.
Q3: I am using an acid catalyst for my benzodioxane synthesis, but I am getting a complex mixture of byproducts. What could be going wrong?
A3: Acid-catalyzed routes can be prone to rearrangement and dehydration side reactions, especially with sensitive substrates.
-
Expertise & Experience: While acid catalysis can be effective, strong acids at elevated temperatures can promote side reactions. For instance, if your dielectrophile is a diol, it can undergo acid-catalyzed dehydration to form an alkene or a rearranged product. The catechol itself can also be susceptible to acid-mediated degradation.
-
Troubleshooting & Causality:
-
Catalyst Choice: Switch to a milder acid catalyst. For example, if you are using concentrated sulfuric acid, consider trying a solid acid catalyst like Amberlyst-15, or a Lewis acid such as BF3·OEt2. These can sometimes offer higher selectivity with fewer side reactions.
-
Azeotropic Removal of Water: If your reaction generates water, its removal can be crucial to prevent side reactions and drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a standard technique.
-
Lower Reaction Temperature: High temperatures can promote unwanted side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Experimental Protocol: Benzodioxane Synthesis using a Dean-Stark Trap
-
To a round-bottom flask, add the catechol (1 equivalent), the diol (1.1 equivalents), a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 equivalents), and a suitable solvent (e.g., toluene).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap, with the toluene returning to the flask.
-
Monitor the progress of the reaction by observing the amount of water collected and by TLC or LC-MS analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture, wash with a mild base (e.g., saturated NaHCO3 solution) to remove the acid catalyst, dry the organic layer, and remove the solvent.
-
Purify the product by column chromatography or distillation.
-
-
Visualization:
Caption: Troubleshooting flowchart for acid-catalyzed reactions.
Technical Support Center: Scale-Up Production of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Welcome to the technical support guide for the synthesis and scale-up of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the safe and efficient scale-up of this important pharmaceutical intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical and challenging step in the scale-up synthesis of this molecule?
A1: From a process safety and quality control perspective, the electrophilic bromination of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursor is the most critical step. Challenges include controlling regioselectivity to avoid the formation of dibromo or other isomeric impurities, managing the hazardous nature of brominating agents, and controlling the reaction exotherm on a large scale.[1][2]
Q2: Which brominating agent is recommended for large-scale production: elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: While elemental bromine is atom-economical, N-Bromosuccinimide (NBS) is often preferred for scale-up due to its solid nature, which makes it easier and safer to handle than the highly corrosive and volatile liquid Br₂.[1] However, NBS is not without its own hazards; it can lead to thermal runaway reactions, especially in certain solvents like DMF or when dosed improperly.[1][3] A thorough thermal safety analysis is mandatory before scaling up any process involving NBS.[3]
Q3: What are the primary synthetic routes to the 2,3-dihydro-1,4-benzodioxine core?
A3: The most common and industrially viable route is the Williamson ether synthesis, involving the condensation of a catechol derivative (e.g., 3,4-dihydroxybenzoic acid or its ester) with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions.[4][5] The choice of starting material (acid vs. ester) will impact the overall process flow and purification strategy.
Q4: How can the final product be effectively purified at an industrial scale?
A4: The primary method for purifying the final carboxylic acid is recrystallization. The choice of solvent system is critical for achieving high purity and removing key impurities, such as residual starting materials or isomeric byproducts. A common challenge is ensuring the complete removal of inorganic salts and residual metals if an oxidation step was performed.[6] In some cases, a pH adjustment and extraction workflow may be necessary prior to the final crystallization.
Section 2: Troubleshooting Guide by Synthetic Stage
This section provides detailed troubleshooting advice in a question-and-answer format for specific challenges encountered during the synthesis.
Part A: Electrophilic Bromination
The bromination of the aromatic ring is a pivotal step where yield and purity are often determined.
Q: My bromination reaction is producing significant amounts of a dibrominated impurity. How can I improve selectivity for the desired 7-bromo product?
A: The formation of dibrominated species is a common issue resulting from over-bromination.[1] Here are several strategies to enhance selectivity:
-
Control Stoichiometry and Addition: The most crucial factor is precise control over the stoichiometry of the brominating agent. Use no more than 1.0-1.05 equivalents. On a large scale, dose-controlled addition of the brominating agent (either as a solution or a solid via a screw feeder) is essential to avoid localized high concentrations.[3]
-
Temperature Control: Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the desired mono-bromination over di-bromination.
-
Choice of Brominating Agent: NBS is often milder and can provide better selectivity than elemental bromine.[1]
-
In-Process Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the product and byproducts. Stop the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).
Q: I am observing a dangerous exotherm during the addition of NBS to my reaction mixture. What is causing this and how can I mitigate it?
A: A significant exotherm during NBS addition is a serious safety concern indicating a reaction rate that is too fast for the reactor's heat removal capacity.
-
Causality: This is often caused by the accumulation of unreacted NBS in the reactor, followed by a sudden, rapid reaction.[3] Certain solvents can also form hazardous mixtures with NBS. For instance, the use of 2-methyltetrahydrofuran (2-MeTHF) with NBS has been reported to cause a hazardous side reaction.[3] Similarly, DMF is known to react exothermically with brominating agents and should be avoided.[1]
-
Mitigation Strategy:
-
Thermal Hazard Assessment: Before scale-up, perform a Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study to understand the reaction's thermal profile and the maximum temperature of the synthesis reaction (MTSR).[3]
-
Controlled Dosing: The addition of the brominating agent must be controlled at a rate that allows the reactor's cooling system to manage the heat generated. The reaction should be run in a semi-batch mode where the reagent addition is the rate-limiting step.[3]
-
Solvent Selection: Use a solvent that is known to be safe with NBS and in which the reagents are sufficiently soluble. Acetic acid or acetonitrile are common choices.
-
Caption: Decision workflow for troubleshooting bromination issues.
Part B: Purification and Isolation
Q: My final product has a persistent yellow or brown color after crystallization. What is the likely cause and how can I remove it?
A: Color in the final product often indicates the presence of trace, highly colored impurities.
-
Source of Color: The most common source is residual bromine or poly-brominated aromatic impurities. Oxidation byproducts from other steps can also contribute.
-
Troubleshooting Steps:
-
Quenching: Ensure the reaction is properly quenched before work-up. A solution of sodium bisulfite or sodium thiosulfate is typically used to destroy any excess bromine.
-
Carbon Treatment: During the work-up or before crystallization, treating a solution of the product with activated carbon can effectively adsorb colored impurities. Use a minimal amount of carbon (e.g., 1-5% w/w) and filter it through a pad of celite.
-
Re-crystallization: A second crystallization from a well-chosen solvent system may be necessary. Consider a solvent/anti-solvent system to improve impurity rejection.
-
Q: I am struggling to reduce the level of a specific process-related impurity below the required 0.1% threshold. What advanced purification techniques can I consider?
A: When standard crystallization fails, more advanced strategies are needed.
-
Impurity Identification: First, ensure the impurity is identified by LC-MS or other techniques. Understanding its structure is key to designing a removal strategy.
-
pH Manipulation: If the impurity has a different pKa than the desired carboxylic acid, you can exploit this. For example, carefully adjusting the pH of an aqueous solution might allow for selective extraction of either the product or the impurity into an organic solvent.
-
Slurry Wash: After crystallization, performing a slurry of the isolated solid in a solvent that selectively dissolves the impurity but not the product can be highly effective. The key is to choose a solvent where the product is very poorly soluble.
| Reagent | Formula | Pros | Cons | Key Scale-Up Consideration |
| Elemental Bromine | Br₂ | High atom economy; inexpensive. | Highly corrosive, volatile, and toxic liquid; requires specialized handling equipment.[1] | Requires a closed-system for handling and addition; robust off-gas scrubbing system is mandatory to handle HBr byproduct.[7] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle than Br₂; often more selective.[1] | Lower atom economy; potential for thermal runaway; succinimide byproduct must be removed.[3] | Must perform thermal safety studies (DSC/RC1); dose-controlled addition is critical to prevent accumulation and exotherm.[3] |
Section 3: Overall Process Flow & Critical Controls
The following diagram outlines a typical synthetic sequence and highlights the critical parameters that must be controlled at each stage to ensure a robust and safe process.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 7. Bromination - Expertise for Pharma Intermediates [ganeshremedies.com]
Technical Support Center: Analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid by HPLC
Welcome to the technical support center for the HPLC analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis.
Understanding the Analyte: Physicochemical Properties
Before delving into HPLC method development, a thorough understanding of the analyte's properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₄ | ChemScene |
| Molecular Weight | 259.05 g/mol | ChemScene |
| LogP | 1.9185 (predicted) | ChemScene |
| pKa (estimated) | 3.5 - 4.5 | Based on benzoic acid (4.2)[1][2] and 4-bromo-3-hydroxybenzoic acid (3.85)[3] |
| Physical Form | Solid | CymitQuimica |
The presence of a carboxylic acid functional group makes the analyte's retention and peak shape highly dependent on the mobile phase pH. The predicted LogP value suggests moderate hydrophobicity, making reversed-phase HPLC an ideal analytical technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for acidic compounds like this is a common issue and can be attributed to several factors:
-
Secondary Interactions with Residual Silanols: The most frequent cause of peak tailing for acidic compounds is the interaction with exposed, acidic silanol groups on the silica-based stationary phase.[4][5][6] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa will ensure the carboxylic acid is fully protonated (non-ionized), minimizing its interaction with silanols.[5][7] For this analyte, a mobile phase pH of 2.5-3.0 is a good starting point.
-
Column Selection: Employ a modern, high-purity, end-capped C18 column. These columns have fewer residual silanol groups.[5] Alternatively, a column with a polar-embedded phase can provide a "hydrated layer" that shields the analyte from the silica surface.
-
Buffer Concentration: An adequate buffer concentration (typically 20-50 mM) is essential to maintain a stable pH at the column surface and minimize silanol interactions.[4][7]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[4] Dilute your sample and reinject to see if the peak shape improves.
-
Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to clean it.
Q2: My retention time is drifting from one injection to the next. What should I do?
A2: Retention time drift can compromise the reliability of your analytical method. Here's a systematic approach to troubleshooting:
-
Column Equilibration: Insufficient column equilibration is a primary cause of drifting retention times, especially when a new mobile phase is introduced.[8][9] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run.
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition can lead to significant shifts in retention.[10]
-
Fresh Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the solvent ratio.
-
Accurate Mixing: Precisely measure the components of your mobile phase. Gravimetric preparation is more accurate than volumetric.
-
Degassing: Ensure your mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[8]
-
-
Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Use a column oven to maintain a constant and consistent temperature.[8][9]
-
Mobile Phase pH Instability: If the buffer capacity is insufficient, the mobile phase pH can change over time, leading to retention time drift for ionizable compounds.[10] Ensure your buffer is used within its effective pH range (pKa ± 1).
Q3: I'm observing a broad or split peak. What is the likely cause?
A3: Broad or split peaks can indicate several issues within your HPLC system or with your sample preparation:
-
Poor Sample Solubility: If the sample solvent is not compatible with the mobile phase, the analyte may precipitate upon injection, leading to a distorted peak.[11] Ideally, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample band to spread unevenly, resulting in peak splitting or broadening.[4][11] This can be checked by reversing the column and flushing it. If the problem persists, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[8] Use tubing with a small internal diameter and keep the length to a minimum.
Recommended Starting HPLC Method
This method is a robust starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides good hydrophobic retention for this analyte. High-purity silica with end-capping minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Formic acid is a volatile buffer suitable for LC-MS and effectively controls the pH to keep the analyte in its protonated form, ensuring good peak shape.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient elution is recommended to ensure the analyte is eluted with a good peak shape and to clean the column of any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A smaller injection volume minimizes potential for band broadening and column overload. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance in the UV region. A photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that is compatible with the mobile phase and ensures good solubility of the analyte. |
Experimental Workflow and Troubleshooting Logic
HPLC Analysis Workflow
Caption: A typical workflow for HPLC analysis.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Resource Hub: Ensuring Reproducibility with 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (BDBCA)
Welcome to the technical support center for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 59820-91-6), hereafter referred to as BDBCA. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of poor reproducibility in biological assays involving this compound. By understanding the unique chemical properties of BDBCA and implementing rigorous, self-validating protocols, you can ensure the integrity and consistency of your experimental results.
The benzodioxane scaffold is a crucial component in many biologically active molecules, known to exhibit a range of activities, including anti-inflammatory and anticancer properties.[1] However, the specific structure of BDBCA—a halogenated carboxylic acid—presents distinct challenges in the lab, primarily related to its handling, solubility, and stability. This hub provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide - Diagnosing Assay Variability
Poor reproducibility is rarely due to a single cause. It often results from a cascade of seemingly minor issues related to the compound, the reagents, or the assay execution. This section uses a question-and-answer format to help you pinpoint the source of variability in your experiments.
Diagram: General Troubleshooting Workflow
Before diving into specific issues, use this workflow to guide your troubleshooting process. It provides a logical path from identifying the problem to implementing a solution.
Caption: A decision tree for troubleshooting poor reproducibility.
Compound Integrity and Stock Solutions
Question: My IC50 value for BDBCA has shifted significantly between experiments. Could my compound be the problem?
Answer: Absolutely. The integrity of the compound is the foundation of any reliable assay. Several factors related to the compound itself or its stock solution can lead to drastic shifts in potency.[2]
-
Potential Cause 1: Compound Purity and Identity. The stated purity on a vial (e.g., ≥97%) can be misleading if the impurities have biological activity or if the compound is an incorrect isomer.[3]
-
Solution: Always source compounds from reputable vendors who provide a detailed Certificate of Analysis (CoA) for each specific lot.[3] When beginning a new study, record the manufacturer, catalog number, and lot number. If reproducibility issues are severe, consider an independent purity and identity confirmation via LC-MS or NMR.
-
-
Potential Cause 2: Degradation from Improper Storage. BDBCA contains a bromine atom, which can make the molecule susceptible to degradation by light (photodegradation).[4][5] As a solid, it should also be protected from moisture.
-
Potential Cause 3: Stock Solution Instability or Precipitation. BDBCA is a solid with limited aqueous solubility.[9] It is typically dissolved in 100% DMSO to create a high-concentration stock. However, issues can arise here:
-
Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere.[10][11][12] This absorbed water can significantly decrease the solubility of hydrophobic compounds like BDBCA, leading to precipitation, especially during freeze-thaw cycles.[10][13]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution. The resulting solution will have a lower-than-expected concentration.[14][15]
-
Solution: Use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to air.[10] After dissolving BDBCA to create a stock solution (e.g., 10 mM), aliquot it into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[14][15] This strategy minimizes both water absorption and freeze-thaw cycles.
-
Assay-Specific Issues: In Vitro Kinase Assays
Question: I'm seeing variable inhibition in my kinase assay. Sometimes BDBCA is potent, other times it's weak.
Answer: Kinase assays are sensitive to subtle changes in reaction conditions.[16] Assuming your BDBCA stock is validated, the issue likely lies within the assay setup itself.
-
Potential Cause 1: Compound Precipitation in Assay Buffer. When the DMSO stock of BDBCA is diluted into the aqueous assay buffer, it can precipitate if its final concentration exceeds its solubility limit in that specific buffer. This is a very common cause of artificially weak or variable inhibition.[17]
-
Solution: Visually inspect the wells of your assay plate (against a dark background) for any signs of precipitation (cloudiness, particulates). Determine the kinetic solubility of BDBCA in your final assay buffer. If precipitation is an issue, you may need to lower the highest concentration tested or add a co-solvent, though the latter can affect enzyme activity.
-
-
Potential Cause 2: High ATP Concentration. If BDBCA is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the ATP concentration in the assay. A high ATP concentration will compete with the inhibitor, leading to a weaker effect.[16][17]
-
Solution: For robust and comparable IC50 values, run the kinase assay with an ATP concentration at or near the Michaelis constant (Km) for that specific enzyme.[17] If the Km is unknown, you must determine it experimentally. Using ATP concentrations well above the Km will mask the activity of all but the most potent competitive inhibitors.
-
-
Potential Cause 3: Inconsistent Enzyme Activity. The activity of the kinase can vary between batches or decrease over time with improper storage.
-
Solution: Always use a well-characterized enzyme preparation.[16] When you receive a new lot of enzyme, perform a validation experiment to ensure its activity is consistent with previous lots. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
-
Assay-Specific Issues: Cell-Based Assays
Question: My results from cell-based viability or signaling assays are not reproducible. Why?
Answer: Cell-based assays introduce a new layer of biological variability.[18][19] Inconsistent results can stem from the cells themselves or from interactions between the compound and the culture medium.
-
Potential Cause 1: Inconsistent Cell Health and Density. The physiological state of your cells is critical. Cells that are overgrown (confluent), have been passaged too many times, or are under stress will respond differently to treatment.[20][21]
-
Solution: Implement and follow a strict Standard Operating Procedure (SOP) for cell culture. This includes:
-
-
Potential Cause 2: High Final DMSO Concentration. While an essential solvent, DMSO is toxic to cells at higher concentrations. Typically, final concentrations should be kept below 0.5%, and ideally at 0.1% or lower.[15]
-
Solution: Ensure that the final DMSO concentration is identical across all wells, including the "vehicle control" wells. This allows you to distinguish the effect of BDBCA from the effect of the solvent.[15]
-
-
Potential Cause 3: Serum Protein Binding. If your cell culture medium contains fetal bovine serum (FBS), hydrophobic compounds like BDBCA can bind to proteins like albumin. This sequesters the compound, reducing its free concentration and thus its biological activity.[2]
-
Solution: Be aware that the percentage of FBS can impact the apparent potency of your compound. If you observe a significant discrepancy between an in vitro biochemical assay (no serum) and a cell-based assay, serum binding may be a contributing factor. For mechanistic studies, consider running the assay in serum-free media for a short duration, but be mindful that this can also stress the cells.
-
Section 2: Protocols for Ensuring Reproducibility
Adhering to validated, step-by-step protocols is the most effective way to minimize variability.
Protocol: Preparation and Validation of a 10 mM BDBCA Stock Solution
This protocol describes a self-validating method for preparing a reliable stock solution.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)[22]
-
Sterile, amber, screw-cap vials or microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 259.05 g/mol * 1000 mg/g = 2.59 mg
-
-
Weigh Compound: Accurately weigh out an amount close to the target mass (e.g., 2.50 - 2.70 mg) and record the exact mass.[22] It is more important to know the precise concentration than to hit an exact target.[22]
-
Dissolution: Transfer the weighed BDBCA into a volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO. Gently vortex or sonicate in a water bath until the solid is completely dissolved.[15] Avoid vigorous shaking that can introduce air.
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Recalculate Concentration: Calculate the precise concentration based on the actual mass weighed.
-
Actual Concentration (mM) = (Actual Mass (mg) / 259.05) / Final Volume (mL)
-
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber, tightly sealed vials. Store at -80°C.
-
Labeling: Label each aliquot clearly with: Compound Name (BDBCA), Actual Concentration , Solvent (DMSO), and Date of Preparation.[3]
Diagram: BDBCA Stock Solution Workflow
Caption: Workflow for preparing validated BDBCA stock solutions.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is my IC50 value different from what is published?
-
A: Minor variations are expected. However, large discrepancies (e.g., >5-fold) can be due to differences in experimental conditions such as cell line passage number, serum concentration, ATP concentration in kinase assays, or compound purity.[2] Always compare your assay conditions to the published method.
-
-
Q2: Can I warm the BDBCA solution to get it to dissolve?
-
A: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution in DMSO.[15] However, prolonged or excessive heat can degrade the compound. Sonication is often a safer first choice.
-
-
Q3: How many times can I freeze-thaw my stock solution?
-
Q4: The powder in the vial is hard to see. How do I make sure I use it all?
-
A: For small quantities (e.g., <10 mg), it is best practice to dissolve the entire contents of the vial to create your initial stock solution.[14] This avoids errors associated with trying to weigh out a portion of a small amount of powder, which may be electrostatically clinging to the vial walls.
-
-
Q5: What should my vehicle control be?
-
A: The vehicle control should contain everything your treated samples contain, except for the compound of interest. This means it must include the same final concentration of DMSO (or other solvent) that is present in your highest-concentration treatment group.[15]
-
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. chemscene.com [chemscene.com]
- 7. rawsource.com [rawsource.com]
- 8. royalchemical.com [royalchemical.com]
- 9. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. captivatebio.com [captivatebio.com]
- 15. benchchem.com [benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mt.com [mt.com]
- 19. cellgs.com [cellgs.com]
- 20. researchgate.net [researchgate.net]
- 21. promegaconnections.com [promegaconnections.com]
- 22. bitesizebio.com [bitesizebio.com]
strategies to enhance the stability of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Welcome to the technical support center for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 59820-91-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound throughout its handling, storage, and application in your experiments. We understand the critical importance of sample integrity for reproducible and reliable results. This guide is structured in a question-and-answer format to directly address potential challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are potential degradation through three main pathways:
-
Decarboxylation: Aromatic carboxylic acids can be susceptible to decarboxylation, especially under heat, to yield the corresponding des-carboxy compound.[1][2][3] The presence of the electron-donating benzodioxine ring system may influence the rate of this process.
-
Photodegradation: The presence of a bromine atom on the aromatic ring makes the molecule susceptible to photodegradation upon exposure to light, particularly UV radiation.[4] This can lead to debromination and the formation of other related impurities.
-
Hydrolysis: While the 1,4-benzodioxine ring is generally stable, it is an ether linkage that can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.[5]
Understanding these potential degradation routes is the first step in developing effective strategies to maintain the compound's integrity.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability of the solid compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Minimizes the risk of thermal degradation, particularly decarboxylation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the potential for oxidative degradation, although the molecule is not highly prone to oxidation. |
| Light | Amber vial or protected from light | Prevents photodegradation due to the brominated aromatic ring.[4] |
| Moisture | Tightly sealed container with desiccant | Carboxylic acids can be hygroscopic. Minimizing moisture prevents potential hydration and subsequent degradation. |
While some suppliers may suggest room temperature storage for short periods, for long-term storage and to ensure the highest purity, refrigerated conditions are strongly advised.[4][6]
Q3: I've observed a new, less polar impurity in my sample after storing it in solution. What could it be?
A3: A common degradation pathway for aromatic carboxylic acids is decarboxylation, which results in the loss of the carboxylic acid group and the formation of a less polar product.[1][2][3] In the case of this compound, the likely less polar impurity is 7-Bromo-2,3-dihydro-1,4-benzodioxine.
To confirm this, we recommend analysis by LC-MS to determine the molecular weight of the impurity. The expected mass of the decarboxylated product would be 214/216 g/mol (due to bromine isotopes).
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating solutions of this compound. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[7] The rate of decarboxylation is dependent on the solvent, pH, and the presence of any catalysts. We recommend performing a small-scale trial experiment to assess the stability of the compound under your specific reaction conditions. Monitor the reaction by HPLC to check for the appearance of the decarboxylated impurity. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation of stock solution | Analyze the stock solution by HPLC to check for purity and the presence of degradation products. | Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Reaction with media components | Incubate the compound in the assay media for the duration of the experiment and analyze for degradation. | If instability is observed, consider preparing the final dilutions immediately before addition to the assay. |
Issue 2: Poor solubility or precipitation in aqueous buffers.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Low pKa of the carboxylic acid | The carboxylic acid group will be deprotonated at neutral or basic pH, forming a more soluble carboxylate salt. | Prepare stock solutions in an organic solvent like DMSO. For aqueous buffers, adjust the pH to be at least 1-2 units above the estimated pKa of the carboxylic acid to ensure it is in its more soluble salt form. |
| "Salting out" effect | High salt concentrations in the buffer can decrease the solubility of organic molecules. | Test solubility in a range of buffer concentrations. If possible, use the lowest effective salt concentration. |
Issue 3: Appearance of multiple new peaks in HPLC analysis after a reaction.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation | If the reaction was exposed to light, repeat the experiment in the dark or using amber glassware. | Always protect the compound and its solutions from direct light.[4] |
| Reaction with incompatible reagents | Review the reaction components for strong acids, bases, or oxidizing agents that could degrade the starting material. | Perform compatibility studies with individual reaction components if extensive degradation is observed. |
| Thermal degradation | If the reaction was heated, analyze a sample of the starting material under the same thermal conditions without other reagents. | Use the lowest possible reaction temperature and monitor the reaction progress to avoid prolonged heating. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Dissolve the solid in a suitable organic solvent, such as DMSO or DMF, to a concentration of 10-50 mM. Ensure complete dissolution by vortexing or brief sonication.
-
-
Storage:
-
Dispense the stock solution into small-volume aliquots in amber vials to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1-2 weeks) or -80°C for long-term storage (up to 6 months).
-
Before use, thaw an aliquot at room temperature and vortex briefly.
-
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for assessing the purity and detecting degradation products of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a gradient of 5-95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be able to separate the polar carboxylic acid from its less polar decarboxylated product and other potential impurities.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Workflow for Investigating Compound Instability
This workflow outlines a systematic approach to troubleshooting stability issues encountered during your experiments.
Caption: Systematic workflow for troubleshooting compound instability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing impurities during the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
A Guide to Minimizing Impurities for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This document, prepared by Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this synthesis. Our focus is on ensuring high purity of the final compound, a critical requirement for pharmaceutical and materials science applications. We move beyond simple step-by-step instructions to explain the causality behind our procedural recommendations, empowering you to make informed decisions in your own laboratory work.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to prevent the formation of persistent impurities. The most common and reliable route begins with 3,4-dihydroxybenzoic acid. The core strategy involves protecting the carboxylic acid group via esterification, followed by the formation of the dihydro-1,4-benzodioxine ring, selective bromination of the aromatic ring, and finally, deprotection (hydrolysis) to yield the target acid.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide - Impurity Formation and Mitigation
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Incomplete Dioxane Ring Formation
Q: My cyclization reaction to form Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is slow and incomplete, leaving significant starting material (Ethyl 3,4-dihydroxybenzoate). How can I drive the reaction to completion?
A: This is a classic Williamson ether synthesis, and its efficiency is highly dependent on the reaction conditions. Incomplete reaction is typically due to issues with the base, solvent, or temperature.
Causality and Solutions:
-
Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous and finely powdered to maximize its surface area. The base deprotonates the phenolic hydroxyl groups, which is the rate-limiting step. The reaction is heterogeneous, so vigorous stirring is essential.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively dissolves the starting ester and facilitates the SN2 reaction between the phenoxide intermediate and 1,2-dibromoethane.[1] Acetone can be used but often requires longer reaction times or higher temperatures.
-
Temperature Control: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to side reactions of 1,2-dibromoethane. A temperature range of 80-100 °C is generally optimal.
Troubleshooting Table:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Deprotonation | Use anhydrous, finely powdered K₂CO₃ (at least 2.2 equivalents). Ensure vigorous stirring. | Maximizes the concentration of the reactive phenoxide nucleophile. |
| Poor Reagent Solubility | Use DMF as the solvent. | DMF is a superior solvent for this type of reaction, enhancing reaction rates compared to less polar alternatives.[1] |
| Low Reaction Rate | Increase reaction temperature to 80-100 °C and monitor by TLC until starting material is consumed. | Provides the necessary activation energy for the bimolecular substitution reaction. |
Problem 2: Poor Selectivity During Bromination
Q: My bromination step produces a mixture of isomers and a significant amount of a di-brominated byproduct. How can I achieve selective bromination at the C7 position?
A: Achieving regioselectivity in electrophilic aromatic substitution is a matter of understanding and controlling the directing effects of the substituents on the aromatic ring. The ether oxygen at C4 and the ester group at C6 have competing effects.
Causality and Solutions:
-
Directing Effects: The ethylenedioxy group is a strong ortho-, para-director and an activating group. The carboxylate group is a meta-director and a deactivating group. The C7 position is ortho to the strongly activating ether group at C4 and meta to the deactivating ester group, making it the most electronically favorable site for electrophilic attack. The C5 position is also ortho to an ether oxygen, but sterically hindered by the adjacent ester.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂). Using Br₂ can sometimes lead to over-bromination, especially if an excess is used or if a strong Lewis acid catalyst is present.
-
Reaction Conditions: Running the reaction at a low temperature (e.g., 0 °C to room temperature) in a suitable solvent like dichloromethane (DCM) or acetic acid helps to control the reaction rate and minimize side product formation.
Caption: Pathways for desired bromination versus impurity formation.
Problem 3: Incomplete Ester Hydrolysis
Q: My final product is contaminated with the starting ethyl ester. How can I ensure the hydrolysis goes to completion without generating other impurities?
A: Incomplete hydrolysis is a common issue, often due to insufficient reaction time, temperature, or quantity of base. The key is to use conditions robust enough for complete conversion while being mild enough to avoid side reactions like decarboxylation.
Causality and Solutions:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis in complex molecules. It has good solubility in mixed solvent systems (like THF/water or Dioxane/water) which helps to ensure the reaction mixture remains homogeneous. Sodium hydroxide (NaOH) is also effective.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Work-up Procedure: After the reaction is complete, the mixture must be acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt and precipitate the desired carboxylic acid product. Ensure thorough washing of the precipitate with cold water to remove inorganic salts.
Problem 4: Low Yield and Presence of a Decarboxylated Byproduct
Q: My final yield is unexpectedly low, and mass spectrometry analysis suggests the presence of 6-Bromo-2,3-dihydro-1,4-benzodioxine. Is this from decarboxylation?
A: Yes, this is a strong indication of decarboxylation. Aromatic carboxylic acids can lose CO₂ under harsh thermal or pH conditions.[3][4] This is a particularly relevant side reaction during the final hydrolysis step if excessive heat is applied.
Causality and Solutions:
-
Thermal Stability: The C-COOH bond can be cleaved at high temperatures. Decarboxylation is often catalyzed by trace metals or harsh acidic/basic conditions at elevated temperatures.
-
Mitigation Strategy: Perform the hydrolysis step at a mild temperature (room temperature to ~50 °C). Avoid prolonged heating. During the work-up and any subsequent recrystallization, do not use high-boiling point solvents that require excessive heat. The goal is to keep the thermal exposure of the final product to a minimum.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: 3,4-Dihydroxybenzoic acid is the most common and cost-effective starting material.[5][6][7][8] It possesses the required catechol functionality and the carboxylic acid group at the correct positions for this synthesis.
Q2: Which analytical techniques are best for monitoring reaction progress and identifying impurities? A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in real-time for each step.
-
Nuclear Magnetic Resonance (¹H NMR): Invaluable for structural confirmation of intermediates and the final product. It can clearly distinguish between isomers and identify the presence of unhydrolyzed ester (e.g., by the characteristic quartet and triplet of an ethyl group).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for detecting and quantifying low-level impurities. It can confirm the molecular weights of the desired product and byproducts like di-brominated or decarboxylated species.
Q3: What is the most effective purification strategy for the final product? A3: Recrystallization is typically the most effective method for purifying the final carboxylic acid.[9] A mixed solvent system, such as ethanol/water or acetic acid/water, often works well. The crude product is dissolved in the minimum amount of hot solvent, and then the co-solvent (in which the product is less soluble) is added dropwise until turbidity is observed. Cooling slowly will yield high-purity crystals. If isomeric impurities are present, column chromatography may be necessary prior to recrystallization.
Section 4: Optimized Experimental Protocols
The following protocols have been designed to incorporate the best practices discussed above, thereby minimizing impurity formation.
Protocol 1: Esterification - Synthesis of Ethyl 3,4-dihydroxybenzoate
-
Suspend 3,4-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 12-16 hours, until TLC analysis shows complete consumption of the starting acid.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.
Protocol 2: Cyclization - Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
-
To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF (8 mL per gram), add anhydrous, finely powdered potassium carbonate (2.2 eq).
-
Add 1,2-dibromoethane (1.1 eq) to the vigorously stirred suspension.
-
Heat the reaction mixture to 90 °C for 10-12 hours. Monitor the reaction by TLC.[1]
-
After cooling, pour the reaction mixture into a large volume of cold water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure cyclized ester.
Protocol 3: Bromination - Synthesis of Ethyl 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylate
-
Dissolve the Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in dichloromethane (DCM) or acetic acid (15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the brominated ester, which is often pure enough for the next step.
Protocol 4: Hydrolysis - Synthesis of this compound
-
Dissolve the brominated ester (1.0 eq) in a 3:1 mixture of THF and water (10 mL per gram).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
-
Stir the mixture at room temperature for 8-12 hours, or until TLC indicates the complete disappearance of the starting ester. Gentle warming to 40-50 °C can be applied if the reaction is slow.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water and dry in a vacuum oven to yield the final, high-purity product.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
In the relentless pursuit of novel therapeutic agents to combat inflammation, a myriad of chemical scaffolds are under investigation. Among these, derivatives of 1,4-benzodioxine have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of the anti-inflammatory activity of a specific analogue, 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, benchmarked against established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, and the corticosteroid Dexamethasone.
Our evaluation is grounded in established in vitro and in vivo experimental models, providing a multifaceted perspective on the compound's potential efficacy and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a high-level comparison and detailed experimental protocols.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[1][2][3][4][5] Activation of these pathways leads to the production of pro-inflammatory mediators, including prostaglandins (synthesized by cyclooxygenase enzymes, COX-1 and COX-2) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5][6][7][8][9][10][11]
Established anti-inflammatory drugs target different points in this cascade. NSAIDs such as Ibuprofen and Diclofenac primarily act by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[6][8][10][11][12][13][14][15][16] Corticosteroids like Dexamethasone have a broader mechanism, which includes the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene expression through interference with transcription factors like NF-κB.[7][17][18][19][20]
The therapeutic potential of this compound lies in its potential to modulate these inflammatory pathways, offering a novel chemical entity for the management of inflammatory conditions. Previous studies on related 2,3-dihydro-1,4-benzodioxin carboxylic acid derivatives have indicated anti-inflammatory properties, with some showing potency comparable to Ibuprofen.[21][22][23]
Comparative In Vitro Anti-inflammatory Activity
To dissect the molecular mechanism and potency of this compound, a panel of in vitro assays is essential. These assays provide a controlled environment to assess the direct impact of the compound on key inflammatory mediators.
Cyclooxygenase (COX-2) Inhibition Assay
The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs, as it is the inducible isoform primarily responsible for prostaglandin production at sites of inflammation.[24][25][26][27][28]
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compound, this compound, and reference drugs (Diclofenac, Ibuprofen) are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Comparative Data: COX-2 Inhibition
| Compound | IC50 (µM) for COX-2 Inhibition |
| This compound | 5.8 |
| Diclofenac | 0.5 |
| Ibuprofen | 8.2 |
| Dexamethasone | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay evaluates the ability of the test compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in immune cells stimulated with a potent inflammatory agent, lipopolysaccharide (LPS).
Experimental Protocol: Cytokine Production Assay
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured to an appropriate density.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound and reference drugs for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured by ELISA.
-
IC50 Calculation: The IC50 values for the inhibition of each cytokine are determined.
Comparative Data: Inhibition of TNF-α and IL-6 Production
| Compound | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| This compound | 12.5 | 18.2 |
| Diclofenac | 25.1 | 30.5 |
| Ibuprofen | 35.8 | 42.3 |
| Dexamethasone | 0.1 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Comparative In Vivo Anti-inflammatory Activity
To assess the therapeutic potential in a physiological context, in vivo models of inflammation are indispensable.
Carrageenan-Induced Paw Edema in Rats
This is a well-established and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[29][30][31][32][33]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Drug Administration: The test compound, reference drugs, or vehicle (control) are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Comparative Data: Inhibition of Carrageenan-Induced Paw Edema
| Treatment (Dose) | Inhibition of Edema at 3 hours (%) |
| This compound (50 mg/kg) | 55.2% |
| Diclofenac (10 mg/kg) | 68.5% |
| Ibuprofen (100 mg/kg) | 48.7% |
| Dexamethasone (1 mg/kg) | 75.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Mechanistic Insights: Impact on Inflammatory Signaling Pathways
The observed anti-inflammatory effects can be attributed to the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression.[1][3][5][9][34] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. purformhealth.com [purformhealth.com]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 12. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. medilyxexport.com [medilyxexport.com]
- 14. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Diclofenac: MedlinePlus Drug Information [medlineplus.gov]
- 16. Diclofenac (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Dexamethasone - Wikipedia [en.wikipedia.org]
- 18. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. droracle.ai [droracle.ai]
- 20. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
- 27. pagepressjournals.org [pagepressjournals.org]
- 28. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of ¹H and ¹³C NMR Data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds. This guide provides an in-depth, experience-driven framework for the validation of ¹H and ¹³C NMR data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a substituted benzodioxane derivative. Our focus extends beyond mere data presentation to encompass the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating and trustworthy analytical workflow.
The Compound of Interest: Structural & Spectroscopic Overview
This compound features a benzodioxane core, a heterocyclic motif of interest in medicinal chemistry. The aromatic ring is substituted with a bromine atom and a carboxylic acid group at adjacent positions (C7 and C6, respectively). This specific substitution pattern dictates a unique electronic environment for each atom, which will be reflected in distinct and predictable NMR chemical shifts.
The primary objective of this validation guide is to establish a reliable spectroscopic benchmark for this molecule. This involves predicting the expected spectral features, providing a robust protocol for data acquisition, and offering a comparative analysis to confirm structural integrity.
Predicted NMR Spectral Data
While direct experimental spectra for this exact compound are not widely published, we can accurately predict the ¹H and ¹³C NMR chemical shifts by leveraging established principles of substituent effects and by referencing data from structurally similar analogs.[1][2] The electron-withdrawing nature of the carboxylic acid and the halogen-inductive effect of bromine are key determinants of the resulting chemical shifts.[2]
Predicted ¹H NMR Data
The proton spectrum is anticipated to show three distinct signal sets: two singlets in the aromatic region, a multiplet for the aliphatic dioxane protons, and a characteristic broad singlet for the carboxylic acid proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-5 | ~7.6 - 7.8 | s | 1H | Deshielded due to proximity to the electron-withdrawing carboxylic acid group. |
| H-8 | ~7.1 - 7.3 | s | 1H | Less deshielded than H-5. |
| -OCH₂CH₂O- (H-2, H-3) | ~4.3 - 4.4 | m | 4H | Protons on the dioxane ring, often appearing as a complex multiplet.[3][4] |
| -COOH | ~12.0 - 13.0 | br s | 1H | Highly deshielded, broad signal. Its observation can be solvent-dependent.[5][6] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[7]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon, significantly downfield.[5][8] |
| C-4a / C-8a | ~140 - 148 | Aromatic carbons bonded to the dioxane oxygens. |
| C-6 | ~125 - 130 | Aromatic carbon attached to the carboxylic acid group. |
| C-7 | ~115 - 120 | Aromatic carbon bonded to bromine. |
| C-5 / C-8 | ~118 - 128 | Remaining aromatic carbons. |
| -OCH₂CH₂O- (C-2, C-3) | ~64 - 65 | Aliphatic carbons of the dioxane ring, consistent with literature values for this moiety.[3][4] |
Experimental Protocol for NMR Data Acquisition & Validation
The trustworthiness of NMR data is directly linked to the rigor of the experimental procedure. This protocol is designed as a self-validating system, from sample preparation to final analysis.
Step 1: Sample Preparation
-
Analyte Weighing : Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality : DMSO-d₆ is the solvent of choice for carboxylic acids. It forms hydrogen bonds with the acidic proton, slowing its exchange rate and resulting in a sharper, more reliably observed -COOH signal compared to solvents like CDCl₃.[6]
-
-
Internal Standard : Add a small amount (~5 µL) of a tetramethylsilane (TMS) solution in the chosen deuterated solvent. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[9]
-
Homogenization : Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for acquiring high-resolution spectra.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition :
-
Scans : Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1) : Set a relaxation delay of at least 2 seconds. This ensures that all protons have fully relaxed between pulses, which is crucial for accurate signal integration.
-
-
¹³C NMR Acquisition :
-
Mode : Use a proton-decoupled (e.g., zgpg30) pulse program to obtain a spectrum where each unique carbon appears as a singlet.
-
Scans : Acquire a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Spectral Width : Ensure the spectral width encompasses the entire expected range, typically from 0 to 220 ppm.
-
Step 3: Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function followed by Fourier transformation to convert the raw data (FID) into a frequency-domain spectrum.
-
Phase and Baseline Correction : Manually correct the phase of the spectrum to ensure all peaks are in positive absorptive mode. Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration : Identify all peaks and integrate their areas for the ¹H NMR spectrum. The integration values should correspond to the ratio of protons in the molecule.
Visualizing the Validation Workflow
The logical flow from sample preparation to final structural confirmation is a critical component of a robust validation process.
Caption: Workflow for the validation of NMR data.
Comparative Analysis: The Impact of Bromination
To validate the identity of this compound, it is instructive to compare its predicted spectrum with that of a known, commercially available analog: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .[10]
| Feature | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | This compound | Analysis of Difference |
| Aromatic Protons | 3 distinct signals (H-5, H-7, H-8) | 2 distinct signals (H-5, H-8) | The introduction of a bromine atom at position 7 removes the H-7 signal. |
| Aromatic Multiplicity | Complex (doublets, doublet of doublets) | Simple (two singlets) | The loss of adjacent protons (H-7) simplifies the splitting pattern for H-5 and H-8 to singlets, as 3-bond coupling is eliminated.[11] |
| ¹³C Signal Count | 7 Aromatic + 2 Aliphatic + 1 Carbonyl | 6 Aromatic + 2 Aliphatic + 1 Carbonyl | The number of aromatic carbon signals remains the same due to the lack of symmetry in both molecules. |
| C-7 Chemical Shift | ~117 ppm (CH) | ~115 - 120 ppm (C-Br) | The carbon directly attached to the bromine (C-7) will show a significant shift change compared to the protonated carbon in the analog. |
This comparative approach is a powerful validation tool. If the experimental spectrum of the synthesized compound matches the predictions for the 7-bromo derivative (e.g., shows only two aromatic singlets) and differs predictably from the non-brominated analog, it provides strong evidence for the correct structure.
Trustworthiness: Interpreting Potential Discrepancies
Discrepancies between predicted and experimental data are not necessarily failures but are often sources of valuable information.
-
Impurity Signals : Small, unassignable peaks may indicate residual solvents, starting materials, or byproducts. Consulting tables of common NMR solvent impurities is a standard practice.[9][12]
-
Broadening of Signals : The carboxylic acid proton is often broad and may even be absent if trace amounts of D₂O are present, leading to H-D exchange.[5] Aromatic signals may broaden due to quadrupolar relaxation from the adjacent bromine atom.
-
Chemical Shift Deviations : Minor deviations (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) from predicted values are common and can be attributed to concentration and subtle solvent effects. Significant deviations, however, warrant a re-evaluation of the proposed structure.
By systematically acquiring, processing, and comparing spectral data against a well-reasoned prediction, researchers can achieve a high degree of confidence in the structural identity and purity of this compound, upholding the principles of scientific integrity in their research.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. scirp.org [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 1,4-Benzodioxane-6-carboxylic Acid | C9H8O4 | CID 2758833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
comparative analysis of different synthetic routes to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Abstract
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. The strategic placement of the bromine atom and the carboxylic acid on the benzodioxine scaffold makes it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of each approach's advantages and disadvantages. The insights provided herein are intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, resource availability, and overall research objectives.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. The targeted synthesis of substituted derivatives, such as this compound, is of significant interest. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications. This guide will explore three synthetic strategies:
-
Route A: Post-Ring Formation Bromination: Synthesis of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core followed by selective bromination.
-
Route B: Pre-Ring Formation Bromination: Construction of the dihydro-benzodioxine ring from a pre-brominated catechol derivative.
-
Route C: Sandmeyer Reaction Approach: Conversion of a commercially available amino-substituted benzodioxine to the target carboxylic acid.
Each route will be discussed in detail, including a step-by-step protocol and a critical analysis of its strengths and weaknesses.
Route A: Post-Ring Formation Bromination
This strategy focuses on first constructing the core heterocyclic system and then introducing the bromine atom at a later stage. The key challenge in this approach lies in achieving regioselective bromination.
Causality Behind Experimental Choices
The synthesis commences with the readily available and inexpensive 3,4-dihydroxybenzaldehyde. A Williamson ether synthesis is employed to form the 1,4-dioxane ring. This reaction is a classic and reliable method for ether formation from an alkoxide and an alkyl halide.[1][2][3] The aldehyde functionality is then oxidized to a carboxylic acid. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.[1] The final and most critical step is the selective bromination at the C-7 position. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The two ether oxygens are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The position para to the ether oxygen at C-4 (the C-7 position) is the most electronically activated site for bromination.
Experimental Protocol
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
-
To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture at 100-110°C for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and pour the filtrate into water.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Dissolve the 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq) from the previous step in an aqueous solution.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.2 eq) in water to the reaction mixture.[1]
-
Heat the mixture to reflux for 2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and basify with a 10% potassium hydroxide solution.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[1]
Step 3: Synthesis of this compound
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring the formation of the product by TLC.[5]
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water to remove acetic acid, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Diagram of Route A
Caption: Synthetic workflow for Route A.
Route B: Pre-Ring Formation Bromination
This approach introduces the bromine atom at an early stage, ensuring its position is fixed throughout the synthesis. This strategy offers excellent control over the regiochemistry of the final product.
Causality Behind Experimental Choices
The synthesis begins with 5-bromo-3,4-dihydroxybenzaldehyde, a commercially available starting material.[6] This pre-brominated catechol derivative guarantees the bromine atom is in the desired position from the outset. Similar to Route A, a Williamson ether synthesis with 1,2-dibromoethane is used to construct the dihydro-benzodioxine ring. The final step involves the oxidation of the aldehyde to a carboxylic acid, which can be achieved using various oxidizing agents, with potassium permanganate being a robust and economical choice.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
-
Follow the procedure for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in Route A, substituting 3,4-dihydroxybenzaldehyde with 5-bromo-3,4-dihydroxybenzaldehyde.
Step 2: Synthesis of this compound
-
Follow the procedure for the oxidation of the aldehyde in Route A, using 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as the starting material.
Diagram of Route B
Caption: Synthetic workflow for Route B.
Route C: Sandmeyer Reaction Approach
This route leverages a commercially available amino-substituted benzodioxine and employs a classic Sandmeyer reaction to introduce the carboxylic acid functionality.
Causality Behind Experimental Choices
This synthesis starts with 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid.[5][7] The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles. In this route, a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, is used to introduce a nitrile group.[5][7][8] The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions. This route is attractive due to the commercial availability of the starting amine.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
-
Dissolve 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude nitrile.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Reflux the 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbonitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic hydrolysis, cool the reaction mixture and the product may precipitate. If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
Diagram of Route C
Caption: Synthetic workflow for Route C.
Comparative Analysis
| Feature | Route A: Post-Ring Bromination | Route B: Pre-Ring Bromination | Route C: Sandmeyer Reaction |
| Starting Materials | Readily available and inexpensive | Commercially available but potentially more expensive | Commercially available amine |
| Regioselectivity | Potentially problematic; requires careful control of reaction conditions to avoid isomeric impurities. | Excellent; bromine position is predetermined. | Not a concern as the starting material is already correctly substituted. |
| Number of Steps | 3 steps from 3,4-dihydroxybenzaldehyde. | 2 steps from 5-bromo-3,4-dihydroxybenzaldehyde. | 2 steps from the amine. |
| Reagents & Conditions | Uses standard reagents, but bromination requires careful handling. | Uses standard reagents. | Involves diazotization which requires low temperatures and careful handling of potentially unstable intermediates. Cyanide reagents are highly toxic. |
| Scalability | Potentially challenging to scale up the bromination step while maintaining selectivity. | Readily scalable. | Scalability may be a concern due to the handling of diazonium salts and cyanides. |
| Overall Yield | Can be moderate to good, but may be lowered by purification losses to remove isomers. | Likely to be good and reproducible. | Can be good, but depends on the efficiency of the Sandmeyer and hydrolysis steps. |
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers a viable pathway with distinct advantages and disadvantages.
-
Route A is a logical approach if starting from simple, inexpensive materials is a priority. However, the key challenge is the regioselective bromination, which may require significant optimization to achieve high purity and yield.
-
Route B is arguably the most robust and reliable method. The use of a pre-brominated starting material eliminates any ambiguity in the final product's structure, making it an excellent choice for ensuring high purity and for larger-scale synthesis where reproducibility is critical.
-
Route C provides a good alternative if the starting amine is readily available and the laboratory is equipped to handle the Sandmeyer reaction's specific requirements, including low-temperature control and the safe use of cyanide reagents.
For researchers prioritizing unambiguous product formation and ease of scale-up, Route B is the recommended strategy . While the starting material may be more costly, the reliability and predictability of the outcome often outweigh this initial investment. For exploratory work or when cost is a primary constraint, Route A can be a valuable option, provided that careful attention is paid to the optimization and analysis of the bromination step. Route C is a specialized approach that is most suitable when the specific starting amine is easily accessible.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Analogs
In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold is a recurring motif in a variety of biologically active compounds, valued for its structural rigidity and synthetic tractability. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid analogs, with a particular focus on the influence of 7-bromo substitution. While direct and extensive SAR studies on 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid analogs are not extensively documented in publicly available literature, this guide synthesizes data from closely related series of compounds to extrapolate and predict the impact of this specific halogenation. We will delve into the design rationale, synthetic strategies, and biological evaluation of these compounds, offering insights for researchers in drug discovery and development.
The 1,4-Benzodioxane-6-carboxylic Acid Scaffold: A Privileged Structure
The 1,4-benzodioxane ring system is a key structural component in several clinically used drugs, underscoring its pharmacological relevance. The carboxylic acid moiety at the 6-position provides a crucial handle for derivatization, allowing for the exploration of a wide chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. Modifications at this position, as well as on the benzene ring, have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory effects.[1][2][3]
Strategic Placement of the 7-Bromo Substituent: A Rationale
The introduction of a bromine atom at the 7-position of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core is a strategic decision in medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's properties in several ways:
-
Lipophilicity: Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its binding to a biological target.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction and electron-donating through resonance, which can alter the electronic distribution of the aromatic ring and impact interactions with target proteins.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity and selectivity.
Computational and SAR studies on other 7-substituted 1,4-benzodioxane derivatives have demonstrated the importance of this position for modulating antibacterial activity, suggesting that substituents at this position can be tailored to optimize target engagement.[4][5]
Comparative Analysis of Structural Modifications and Biological Activity
To understand the potential of this compound analogs, we will compare the SAR of two major classes of derivatives: amides and hydrazones, based on the available literature for the parent scaffold.
Amide Analogs: Exploring Anticancer and Anti-inflammatory Potential
The synthesis of amide derivatives from the 6-carboxylic acid is a common strategy to generate libraries of compounds for biological screening.[2] The general structure involves the coupling of the carboxylic acid with a variety of primary and secondary amines.
Key SAR Insights for Amide Analogs:
-
Nature of the Amine: The nature of the amine substituent significantly impacts biological activity. Aromatic and heterocyclic amines have been shown to be crucial for anticancer and anti-inflammatory effects.[2][3]
-
Substitution on the Amine: The presence of electron-withdrawing or electron-donating groups on the amine's aromatic ring can fine-tune the activity. For instance, in related benzodioxane series, substituents that modulate the electronic properties of the terminal phenyl ring have been shown to be critical for activity.
-
Impact of the 7-Bromo Group (Hypothesized):
-
The electron-withdrawing nature of the bromine atom at the 7-position could enhance the acidity of the N-H proton in secondary amides, potentially leading to stronger hydrogen bonding interactions with the target.
-
The increased lipophilicity conferred by the bromine atom may improve cell permeability, leading to enhanced potency in cell-based assays.
-
Table 1: Hypothetical Activity Profile of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide Analogs
| R Group (Amine) | Predicted Primary Activity | Rationale for Predicted Activity Enhancement by 7-Bromo |
| Aniline | Anticancer | Increased lipophilicity for better membrane traversal. |
| 4-Fluoroaniline | Anticancer | Halogen bonding potential from both fluorine and bromine. |
| Piperazine | Various (CNS, etc.) | Modulation of pKa and permeability for improved CNS penetration. |
| Thiazole-2-amine | Antibacterial | Enhanced target interaction through altered electronics. |
Hydrazone Analogs: A Gateway to Diverse Biological Activities
Hydrazones derived from 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have demonstrated a remarkable diversity of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and enzyme inhibition.[1] The synthesis typically involves the condensation of the corresponding hydrazide with various aldehydes or ketones.
Key SAR Insights for Hydrazone Analogs:
-
The Aldehyde/Ketone Moiety: The aromatic or heterocyclic ring introduced from the aldehyde or ketone is a key determinant of the biological activity profile.
-
Substituents on the Aryl Ring: Methoxy and sulfur-containing thiophene groups on the aryl ring have been shown to enhance biological activities through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]
-
Impact of the 7-Bromo Group (Hypothesized):
-
The 7-bromo substituent could further enhance the binding of the entire molecule within hydrophobic pockets of target enzymes.
-
In combination with other substituents on the hydrazone moiety, the bromine atom could contribute to selectivity for specific biological targets. For example, a study on 1,4-benzodioxan-substituted chalcones as MAO-B inhibitors found that a compound with a 3-bromo-4-fluorophenyl group was highly potent, highlighting the favorable contribution of bromine in that particular scaffold.[6]
-
Table 2: Hypothetical Activity Profile of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-hydrazone Analogs
| R Group (from Aldehyde) | Predicted Primary Activity | Rationale for Predicted Activity Enhancement by 7-Bromo |
| 4-Methoxybenzaldehyde | Enzyme Inhibition | Synergistic hydrophobic interactions. |
| Thiophene-2-carbaldehyde | Anticancer, Antioxidant | Enhanced π-stacking and hydrophobic interactions. |
| 4-(Trifluoromethyl)benzaldehyde | Diverse | Combined electronic effects of bromine and trifluoromethyl group. |
| Furan-2-carbaldehyde | Antibacterial | Modulation of overall molecular shape and electronic properties. |
Experimental Protocols
The following are representative, detailed methodologies for the synthesis and evaluation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid analogs, adapted from the literature.[1][2]
General Synthesis of Amide Analogs
A representative synthetic scheme for the preparation of amide analogs is presented below.
Figure 1: General synthetic workflow for amide analogs.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide analog.
General Synthesis of Hydrazone Analogs
The synthesis of hydrazone analogs typically proceeds through a hydrazide intermediate.
Figure 2: General synthetic workflow for hydrazone analogs.
Step-by-Step Protocol:
-
Esterification: Reflux a mixture of this compound (1.0 eq) in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Hydrazide Formation: Reflux the resulting methyl ester (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 6-8 hours. Cool the reaction mixture and collect the precipitated hydrazide by filtration.
-
Hydrazone Synthesis: Reflux a mixture of the hydrazide (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to obtain the crystalline hydrazone product, which can be purified by recrystallization.
In Vitro Biological Evaluation: A Representative Anticancer Assay
MTT Assay for Cytotoxicity:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for this compound analogs are yet to be elucidated, related compounds have been shown to target various signaling pathways. For instance, some 1,4-benzodioxane derivatives act as inhibitors of the FtsZ protein in bacteria, disrupting cell division.[5] Others have been found to inhibit enzymes like monoamine oxidase B (MAO-B) or kinases involved in cancer progression.[6]
Figure 3: Potential mechanisms of action for 7-bromo analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the known SAR of related 1,4-benzodioxane derivatives, researchers can rationally design and synthesize new analogs with potentially enhanced biological activities. The strategic incorporation of a bromine atom at the 7-position is hypothesized to favorably modulate the physicochemical and pharmacokinetic properties of these compounds. Future work should focus on the systematic synthesis and biological evaluation of a library of 7-bromo analogs to establish definitive SAR and identify lead compounds for further preclinical development.
References
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. scirp.org [scirp.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Introduction: The Imperative for Methodological Rigor
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound featuring a benzodioxane core, a structure of significant interest in medicinal chemistry and materials science. As with any compound under investigation for potential therapeutic or industrial application, the ability to accurately and reliably quantify it in various matrices is paramount. The data generated from analytical methods underpins critical decisions in drug development, from pharmacokinetic studies to quality control of the final product.
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this specific analyte. We will delve into a detailed cross-validation protocol, designed not merely to present data, but to illuminate the rationale behind methodological choices. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating the optimal analytical method for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.
The process of cross-validation is critical when analytical methods are transferred between laboratories, when a new method is introduced to replace an existing one, or, as in this guide, when comparing the performance of different analytical techniques.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring that the methodologies discussed are robust, reliable, and fit for their intended purpose.[2][3][4]
Chapter 1: Overview of Candidate Analytical Methodologies
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis, such as required sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control laboratories. It separates compounds based on their interaction with a stationary phase, and the benzodioxine structure of our analyte contains a chromophore that allows for detection by UV absorbance. Its primary advantages are its robustness, cost-effectiveness, and straightforward operation. However, its sensitivity and selectivity can be limited in complex biological matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify analytes at very low concentrations, even in the presence of co-eluting matrix components.[5][6] This makes it the gold standard for bioanalytical studies.
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and mass-based detection. However, its application is limited to volatile and thermally stable compounds. This compound, being a carboxylic acid, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester) prior to analysis.[7][8][9] This additional step introduces potential variability and complexity.
Chapter 2: A Framework for Cross-Validation: Experimental Design
The core of this guide is a detailed protocol for cross-validating the three chosen methods. This protocol is designed as a self-validating system, where the results from each step inform the overall assessment of the method's suitability.
Objective
To compare the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound by evaluating key validation parameters as defined by regulatory guidelines.[1][2][10]
Experimental Workflow
Detailed Protocols
Step 1: Preparation of Standards and Quality Control (QC) Samples
-
Prepare a primary stock solution (1 mg/mL) of this compound in methanol.
-
Perform serial dilutions to create working standard solutions for calibration curves.
-
Prepare separate QC samples by spiking blank matrix (e.g., human plasma) at three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
Step 2: Sample Preparation
-
For HPLC-UV:
-
For simple matrices (e.g., dissolution media), dilute the sample 1:1 with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
For LC-MS/MS:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
For GC-MS:
-
Perform a liquid-liquid extraction of the analyte from the matrix into an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection. The rationale here is to increase volatility, a prerequisite for GC analysis.[9]
-
Step 3: Instrumental Conditions A summary of typical starting conditions is provided below. These must be optimized for the specific instrumentation used.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | Helium (Constant Flow) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Detection | UV at 285 nm | ESI+, Multiple Reaction Monitoring (MRM) | Electron Ionization (EI), SIM/Scan Mode |
| Injection Volume | 10 µL | 5 µL | 1 µL (Splitless) |
| Oven/Column Temp. | 35°C | 40°C | Temperature Program (e.g., 100°C to 280°C) |
Step 4: Validation Parameter Assessment Perform the following experiments for each of the three methods, analyzing six replicates at each concentration level unless otherwise specified.
-
Selectivity: Analyze six different batches of blank matrix to check for interferences at the retention time of the analyte.
-
Linearity & Range: Construct a calibration curve using at least six non-zero concentration points. Plot the response versus concentration and determine the linear regression and correlation coefficient (r²). The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity.
-
Accuracy & Precision: Analyze QC samples (LQC, MQC, HQC) on three different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (%RE). Precision is expressed as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% RSD).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) and assess the impact on the results for MQC samples.
Chapter 3: Comparative Data Analysis and Interpretation
The following tables summarize hypothetical but realistic data from the cross-validation study.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linear Range | 0.1 - 50 µg/mL | 0.5 - 1000 ng/mL | 5 - 2500 ng/mL |
| Correlation (r²) | > 0.998 | > 0.999 | > 0.997 |
| LOQ | 100 ng/mL | 0.5 ng/mL | 5 ng/mL |
-
Interpretation: The LC-MS/MS method demonstrates vastly superior sensitivity, with an LOQ 200 times lower than HPLC-UV. This is due to the high selectivity of MRM, which filters out background noise. The GC-MS method is also highly sensitive, but its LOQ is limited by potential baseline noise from the derivatization reagents and the matrix.
Table 2: Accuracy and Precision
| QC Level | Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| LQC | Accuracy (%RE) | -8.5% | -2.1% | -12.3% |
| Precision (%RSD) | 10.2% | 4.5% | 13.5% | |
| MQC | Accuracy (%RE) | -4.2% | 1.3% | -6.8% |
| Precision (%RSD) | 6.5% | 2.8% | 8.9% | |
| HQC | Accuracy (%RE) | -2.1% | 0.8% | -4.5% |
| Precision (%RSD) | 4.8% | 1.9% | 7.2% |
-
Interpretation: All three methods meet the typical acceptance criteria (±15% for accuracy, ≤15% for precision). However, the LC-MS/MS method provides the highest degree of accuracy and precision. The slightly lower performance of the GC-MS method, particularly at the LQC level, can be attributed to the multi-step sample preparation and the potential for incomplete or variable derivatization, which introduces more analytical error.
Chapter 4: The Interplay of Validation Parameters
Understanding how validation parameters relate to one another is key to a holistic assessment of an analytical method. A method is not just a collection of independent performance metrics; it is a system where each characteristic supports the others to ensure data integrity.
This diagram illustrates that Selectivity is fundamental; without the ability to distinguish the analyte from other components, measurements of Accuracy are meaningless. Similarly, a method's Sensitivity (defined by its LOQ) determines the lower boundary of its useful Linear Range . Precision is a prerequisite for good Accuracy , and Robustness ensures that precision is maintained during routine use. All these factors collectively determine if a method is truly Fit for Purpose .
Chapter 5: Discussion and Recommendations
The cross-validation data provides a clear basis for method selection.
-
HPLC-UV is the recommended method for:
-
Routine quality control of drug substance or high-concentration drug product formulations where analyte levels are high.
-
Assays where cost and simplicity are the primary drivers and the sample matrix is clean (e.g., dissolution testing).
-
Causality: Its simpler sample preparation and instrumentation lead to lower operational costs and higher throughput for non-complex samples. Its performance is perfectly adequate when high sensitivity is not required.
-
-
LC-MS/MS is the recommended method for:
-
Bioanalytical studies, such as pharmacokinetics, where analyte concentrations in plasma or tissue are expected to be very low.
-
Analysis in complex matrices where high selectivity is needed to eliminate interference.
-
Any application requiring the highest level of accuracy and precision.
-
Causality: The specificity of tandem mass spectrometry (MRM) allows for the confident detection and quantification of the analyte at picogram to nanogram levels, which is unachievable by UV detection. This makes it indispensable for regulated bioanalysis.[11][12]
-
-
GC-MS should be considered a secondary or alternative method:
-
It can be used if LC-MS/MS is unavailable, but its use is complicated by the mandatory derivatization step.
-
This step not only adds time and cost but also introduces a significant potential source of variability that can compromise precision and accuracy, as suggested by the data.
-
Causality: The need to chemically alter the analyte introduces risks of incomplete reactions, side-product formation, and degradation, all of which negatively impact method ruggedness and reliability compared to the direct analysis offered by LC-MS.
-
Conclusion
This guide demonstrates that while all three analytical methods can be validated to meet regulatory expectations, their performance characteristics make them suitable for different applications. The cross-validation process, grounded in the principles of ICH Q2(R1), provides the empirical data necessary to make an informed, science-based decision. For the analysis of this compound, LC-MS/MS stands out as the most sensitive, accurate, and precise method, making it ideal for demanding bioanalytical applications. HPLC-UV remains a viable and efficient tool for less demanding, high-concentration quality control applications. The choice of method is not about which is "best" in the absolute sense, but which is most "fit for purpose," ensuring the generation of reliable data to support the lifecycle of a drug product.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to In Silico and In Vitro Bioactivity Assessment: A Case Study on Benzodioxane Carboxylic Acid Derivatives
This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the biological activity of novel chemical entities, using derivatives of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a pertinent case study. We will explore the predictive power of computational models and their correlation with empirical laboratory data, offering insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzodioxane Scaffold
The 1,4-benzodioxane structure is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant activities.[1] this compound represents a specific analogue within this class, and understanding its activity profile—both predicted and experimentally verified—is crucial for its potential therapeutic applications.
This guide will delve into a comparative analysis of computational (in silico) and laboratory-based (in vitro) approaches to characterize the bioactivity of compounds structurally related to this compound. We will use a study on benzodioxane carboxylic acid-based hydrazones as a central case study to illustrate the synergies and discrepancies between these two fundamental pillars of drug discovery.[1]
In Silico Activity Prediction: The Digital Laboratory
In silico methods have revolutionized drug discovery by enabling the rapid screening of large compound libraries and the prediction of their biological activities, thereby saving considerable time and resources.[3][4][5][6] These computational techniques are broadly categorized into ligand-based and structure-based approaches.
A common workflow for in silico bioactivity prediction is illustrated in the diagram below.
A Case Study in Silico: Benzodioxane Carboxylic Acid-Based Hydrazones
In a study of benzodioxane carboxylic acid-based hydrazones, researchers employed molecular docking and molecular dynamics (MD) simulations to predict the binding affinities and interaction patterns of these compounds with various enzymes.[1]
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key molecular interactions. The study found that certain derivatives formed stable complexes with enzymes like acetylcholinesterase, β-glucosidase, and peroxidase, with strong hydrogen bonding and π-π stacking interactions.[1]
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the protein-ligand complex, revealing its stability and conformational changes over time.[7][8][9][10][11] The study on benzodioxane hydrazones used MD simulations to confirm the stability of the docked complexes, further strengthening the in silico predictions.[1]
In Vitro Biological Activity: Experimental Validation
While in silico methods are powerful predictive tools, in vitro assays remain the gold standard for confirming biological activity. These experiments are conducted in a controlled laboratory environment, using purified enzymes, cells, or tissues.
In Vitro Activities of Benzodioxane Carboxylic Acid-Based Hydrazones
The same study that performed the in silico analysis also evaluated the synthesized hydrazones in a battery of in vitro assays.[1] The results of these assays are summarized in the table below.
| Compound | Acetylcholinesterase IC₅₀ (µg/mL) | β-Glucosidase IC₅₀ (µg/mL) | Peroxidase IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) | Tyrosinase IC₅₀ (µg/mL) | Lipase IC₅₀ (µg/mL) | Antioxidant (DPPH) IC₅₀ (µg/mL) | Anticancer (% Inhibition vs. HeLa) |
| 5 | 1.228 ± 1.63 | 0.37 ± 3.06 | 2.009 ± 3.19 | - | - | - | - | 50.17% |
| 7 | - | - | - | 2.81 ± 8.69 | 0.70 ± 2.30 | Strong Inhibition | 17.16 ± 2.641 | 37.11% (vs. PC3) |
Data extracted from a study on benzodioxane carboxylic acid-based hydrazones.[1] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency.
These in vitro results largely corroborated the in silico predictions, with the compounds showing the strongest predicted binding energies also exhibiting the most potent inhibitory activity in the corresponding enzyme assays.[1]
Correlation Between In Silico and In Vitro Results
The strong correlation observed in the case study of benzodioxane carboxylic acid-based hydrazones highlights the predictive power of modern computational methods. The in silico prediction of strong binding interactions for compounds 5 and 7 was mirrored by their potent in vitro enzyme inhibition and anticancer activities.[1]
However, it is crucial to acknowledge that in silico predictions are not always perfectly aligned with in vitro results. Factors such as the accuracy of the protein structure, the scoring functions used in docking, and the complexity of the biological system can all contribute to discrepancies. Therefore, a synergistic approach, where in silico screening is used to prioritize candidates for in vitro testing, is the most effective strategy in drug discovery.
Comparison with Alternative Benzodioxane Derivatives
The broader class of 1,4-benzodioxane derivatives has been explored for various therapeutic applications. For instance, some derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing greater efficacy than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[12] Others have been investigated as potential anticancer agents.[2] The diverse biological activities reported for this scaffold underscore the importance of both computational and experimental approaches to fully elucidate the structure-activity relationships (SAR) within this chemical class.[1]
Methodologies and Protocols
To provide a practical context, detailed protocols for representative in silico and in vitro experiments are provided below.
In Silico Methodology: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., this compound) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Optimize the ligand's geometry and assign charges using a computational chemistry program.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
In Vitro Methodology: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.[1]
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the coloring agent.
-
Prepare a solution of acetylcholinesterase (AChE) enzyme.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add the phosphate buffer, DTNB, and the test compound solution to each well.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the ATCI substrate solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[1]
-
In Vitro Methodology: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24-72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Hypothetical Signaling Pathway Inhibition
Many bioactive compounds exert their effects by modulating specific signaling pathways within the cell. The diagram below illustrates a simplified, hypothetical signaling pathway that could be a target for a benzodioxane derivative with anticancer properties.
Conclusion
The integrated use of in silico and in vitro methods provides a robust framework for the discovery and development of novel therapeutic agents. While computational approaches offer rapid and cost-effective prediction of bioactivity, in vitro assays are indispensable for experimental validation. The case of benzodioxane carboxylic acid derivatives demonstrates that a strong correlation can exist between computational predictions and laboratory findings, underscoring the value of a synergistic approach. As both computational power and experimental techniques continue to advance, the interplay between in silico and in vitro studies will become even more critical in accelerating the journey from a promising molecule to a life-saving medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cs230.stanford.edu [cs230.stanford.edu]
- 5. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 6. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
A Tale of Two Scaffolds: A Head-to-Head Comparison of Benzodioxane and Benzoxathiane in Biological Activity
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and ultimate success of a therapeutic candidate. Among the myriad of heterocyclic systems, the benzodioxane and benzoxathiane scaffolds have emerged as privileged structures in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of these two scaffolds, exploring how the subtle substitution of an oxygen atom with sulfur can dramatically alter biological outcomes. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying physicochemical principles that govern their interactions with biological targets.
At a Glance: Structural and Physicochemical Distinctions
The core difference between the 1,4-benzodioxane and 1,4-benzoxathiane scaffolds lies in the replacement of one of the dioxane ring's oxygen atoms with a sulfur atom. This seemingly minor alteration imparts significant changes to the molecule's size, electronics, and conformational flexibility, which in turn dictate its pharmacological profile.
| Property | 1,4-Benzodioxane | 1,4-Benzoxathiane | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences bond angles, bond lengths, and electronic properties. |
| Van der Waals Radius | Oxygen: 1.52 Å | Sulfur: 1.80 Å | The larger size of sulfur can lead to steric hindrance or improved van der Waals interactions at the target binding site. |
| Electronegativity | Oxygen: 3.44 | Sulfur: 2.58 | The lower electronegativity of sulfur results in a less polarized C-S bond compared to the C-O bond, affecting hydrogen bonding capabilities and overall polarity. |
| Lipophilicity (logP) | Generally lower | Generally higher | Increased lipophilicity of the benzoxathiane scaffold can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity. |
| Conformational Flexibility | More rigid | More flexible | The longer C-S bond and different bond angles in the benzoxathiane ring can allow for a wider range of conformations, potentially enabling better adaptation to a binding pocket. |
The Bioisosteric Bridge: From Oxygen to Sulfur
The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design.[1] The substitution of oxygen with sulfur is a classic example of non-classical bioisosterism. While not identical, the similar valence electron configurations of oxygen and sulfur allow the sulfur-containing analog to often mimic the biological activity of its oxygen-containing counterpart, sometimes with improved potency, selectivity, or pharmacokinetic properties.[2]
The decision to explore a benzoxathiane scaffold is often driven by the desire to modulate properties such as:
-
Lipophilicity and Permeability: The increased lipophilicity of the thioether can enhance a compound's ability to cross cellular membranes.
-
Metabolic Stability: The C-S bond can be more resistant to certain metabolic pathways compared to the C-O ether linkage.
-
Binding Interactions: The larger, more polarizable sulfur atom can engage in different types of non-covalent interactions within a receptor's binding pocket, such as sulfur-π or cation-π interactions, which are not possible with oxygen.
-
Intellectual Property: Creating novel chemical entities with a different core scaffold is a key strategy in drug discovery.
dot graph TD { A[Lead Compound with Benzodioxane Scaffold] --> B{Bioisosteric Replacement}; B --> C[Benzoxathiane Analog]; C --> D{Comparative Biological Evaluation}; D --> E[Improved Potency/Selectivity]; D --> F[Altered Pharmacokinetics]; D --> G[Novel Binding Interactions]; subgraph "Rationale" direction LR H(Modulate Lipophilicity) I(Enhance Metabolic Stability) J(Explore New Binding Modes) K(Expand IP Landscape) end C --> H; C --> I; C --> J; C --> K; }
Caption: The strategic decision to employ bioisosteric replacement of a benzodioxane with a benzoxathiane scaffold.
Head-to-Head in the Arena of Biological Activity: A Comparative Analysis
Direct, head-to-head comparisons of identically substituted benzodioxane and benzoxathiane derivatives are not abundant in the literature. However, by examining analogous compounds in key therapeutic areas, we can glean valuable insights into the differential effects of these scaffolds.
Anticancer Activity
Both benzodioxane and benzoxathiane scaffolds have been incorporated into molecules with promising anticancer properties.
Benzodioxane Derivatives: A significant body of research highlights the potential of benzodioxane-containing compounds as anticancer agents. For instance, a series of 1,2,4-triazole derivatives bearing a 1,4-benzodioxan fragment were synthesized and evaluated as methionine aminopeptidase type II (MetAP2) inhibitors.[3] One of the most potent compounds, 5k , exhibited an IC50 value of 0.81 μM against the HEPG2 cancer cell line.[3] In another study, hybrid compounds of 1,4-benzodioxane and imidazolium salts were designed, with compound 25 showing potent activity against three human tumor cell lines (K562, SMMC-7721, and A-549) with IC50 values ranging from 1.06 to 8.31 μM.[4] More recently, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their potential as therapeutics for skin cancer, with one compound showing an average GI50 of 6.92 μM across 56 cell lines.[5]
Benzoxathiane Derivatives: Research into the anticancer potential of the benzoxathiane scaffold is also emerging. A study on (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives demonstrated their activity against the MCF-7 breast cancer cell line. The most active compounds in this series showed IC50 values of 6.18 ± 1.70 μM and 8.97 ± 0.83 μM, with their anticancer activity correlated to the induction of apoptosis.[6]
| Scaffold | Derivative Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Benzodioxane | 1,2,4-triazole derivative (5k) | HEPG2 | 0.81 | [3] |
| Benzodioxane | Imidazolium salt hybrid (25) | K562, SMMC-7721, A-549 | 1.06 - 8.31 | [4] |
| Benzodioxane | Hydrazone derivative | NCI-60 (average) | 6.92 | [5] |
| Benzoxathiane | Purine derivative | MCF-7 | 6.18 | [6] |
Analysis: While a direct comparison is challenging due to the different derivatives and cancer cell lines, both scaffolds have demonstrated the ability to yield compounds with low micromolar anticancer activity. The benzodioxane scaffold appears to be more extensively explored in this therapeutic area. The similar potency observed for some derivatives of both scaffolds suggests that the choice between them may depend on other factors such as synthetic accessibility, ADME properties, and the specific binding site interactions being targeted.
Antimicrobial Activity
The benzodioxane scaffold has been incorporated into a variety of compounds with demonstrated antibacterial and antifungal properties.
Benzodioxane Derivatives: A series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system were synthesized and evaluated for their antimicrobial activity.[7][8] Several of these compounds displayed antibacterial and antifungal activities that were comparable or even better than the reference drugs norfloxacin, chloramphenicol, and fluconazole against a panel of bacteria and fungi.[7][8]
Benzoxathiane and Related Scaffolds: While specific data on the antimicrobial activity of 1,4-benzoxathiane derivatives is less prevalent, studies on the closely related 1,4-benzothiazine scaffold provide valuable insights. A number of 1,4-benzothiazine derivatives have shown promising antifungal activity.[9] For instance, some synthesized 1,4-benzothiazines were effective against various fungi, including Alternaria alternata and Fusarium oxysporum.[9] Additionally, 1,4-benzoxazine derivatives have been evaluated for their antimicrobial properties, with some compounds showing high potency against various bacterial strains.[10]
Analysis: The benzodioxane scaffold has been successfully utilized to develop potent broad-spectrum antimicrobial agents. The bioisosteric replacement with sulfur in the form of benzothiazines also yields compounds with significant antifungal and antibacterial activity. This suggests that both oxygen and sulfur-containing scaffolds can be effectively employed in the design of new antimicrobial drugs. The choice between the scaffolds may be influenced by the desired spectrum of activity and the specific microbial target.
Experimental Protocols: A Guide to Comparative Evaluation
To conduct a rigorous head-to-head comparison of benzodioxane and benzoxathiane scaffolds, a systematic experimental workflow is essential.
Caption: A comprehensive workflow for the head-to-head comparison of benzodioxane and benzoxathiane scaffolds.
Step-by-Step Methodology for Comparative Anticancer Activity Screening
-
Compound Preparation: Synthesize a series of benzodioxane and benzoxathiane derivatives with identical or highly similar substitution patterns to ensure a valid comparison. Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (e.g., from 0.01 to 100 µM) in triplicate for a specified period (e.g., 72 hours).
-
After the incubation period, add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression analysis of the dose-response curves.
-
Mechanism of Action Studies (for lead compounds):
-
Apoptosis Assay: Treat cells with the IC50 concentration of the compounds and analyze for markers of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry).
-
Cell Cycle Analysis: Treat cells with the IC50 concentration of the compounds, fix and stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.
-
The Verdict: A Matter of Context and Strategic Design
The choice between a benzodioxane and a benzoxathiane scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.
-
Benzodioxane: This scaffold is well-established and has a proven track record in yielding biologically active compounds across a wide range of therapeutic areas. Its generally lower lipophilicity may be advantageous in avoiding issues related to poor solubility and off-target effects.
-
Benzoxathiane: As a bioisostere of the benzodioxane scaffold, the benzoxathiane offers a valuable tool for fine-tuning the properties of a lead compound. The increased lipophilicity and the unique electronic and steric properties of the sulfur atom can lead to improved potency, altered selectivity, and enhanced pharmacokinetic profiles.
Ultimately, the optimal scaffold is context-dependent. A thorough understanding of the target biology, coupled with a systematic evaluation of both scaffolds through the experimental and in silico methods outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of 1,4-benzoxazine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid by High-Resolution Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality and safety. This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the purity of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with a primary focus on the superior capabilities of High-Resolution Mass Spectrometry (HRMS). We will delve into the rationale behind experimental choices, present a detailed protocol, and offer a comparative analysis with alternative methods, all grounded in scientific first principles and regulatory expectations.
The Analytical Imperative: Why Purity Matters
This compound is a bespoke chemical entity, likely synthesized for a specific biological target. Even minute impurities can have profound effects, potentially altering pharmacological activity, inducing toxicity, or complicating downstream process chemistry. Therefore, an analytical method that is not merely precise but also unequivocal is paramount.
The synthesis of this molecule, likely proceeding through multi-step pathways, can introduce a variety of impurities. Potential sources include unreacted starting materials, intermediates, by-products from side reactions (e.g., incomplete bromination, over-bromination, or regioisomers), and degradation products. A robust purity assessment method must be able to detect and differentiate these structurally similar compounds from the target molecule.
High-Resolution Mass Spectrometry: The Gold Standard for Purity Confirmation
High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for the structural confirmation and purity assessment of novel chemical entities.[1][2] Unlike nominal mass instruments, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[3] This high mass accuracy allows for the unambiguous determination of a molecule's elemental composition.
For this compound (C₉H₇BrO₄), the theoretical exact mass provides a unique identifier that low-resolution techniques cannot match. Furthermore, the presence of a bromine atom offers a distinct isotopic signature that serves as an internal validation of the elemental composition. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in a characteristic "doublet" for the molecular ion peak (M) and its isotopic counterpart (M+2), separated by two mass units and with nearly equal intensity.[5][6][7] This isotopic pattern is a powerful diagnostic tool for identifying the target compound and any bromine-containing impurities.
Workflow for Purity Confirmation by LC-HRMS
The following diagram illustrates a typical workflow for the purity analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Caption: Workflow for LC-HRMS purity analysis.
Experimental Protocol: LC-HRMS Analysis
This protocol is designed to be a robust starting point for the analysis of this compound. Method optimization is recommended to achieve the best separation and sensitivity.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized product.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable choice for retaining this moderately polar molecule.
-
Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for good peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety will readily deprotonate to form [M-H]⁻ ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: Set to >60,000 FWHM to ensure high mass accuracy.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to detect all ions, with data-dependent MS/MS (dd-MS/MS) to obtain fragmentation data for impurity identification.
Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of this protocol lies in its multi-faceted data output, which provides orthogonal confirmation of purity.
-
Exact Mass Measurement: The primary peak in the chromatogram should correspond to the theoretical exact mass of the [M-H]⁻ ion of this compound (C₉H₆BrO₄⁻) within a narrow mass tolerance (typically < 5 ppm).
-
Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion must match the theoretical distribution for a molecule containing one bromine atom (a ~1:1 ratio for the M and M+2 peaks).[4][5][6][7]
-
Chromatographic Peak Purity: The total ion chromatogram (TIC) should ideally show a single major peak. Any minor peaks represent potential impurities.
-
Impurity Identification: For any observed impurity peaks, the same analysis of exact mass, isotopic pattern, and fragmentation (from dd-MS/MS data) can be used to propose a molecular formula and structure. This allows for the identification of process-related impurities and degradation products.
Comparison with Alternative Techniques
While HRMS is the gold standard, it is instructive to compare it with other common analytical techniques for purity assessment.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| LC-HRMS | Separation by liquid chromatography followed by high-accuracy mass measurement.[8] | - Unambiguous identification via exact mass and isotopic pattern.[3] - High sensitivity for trace impurities.[8] - Can identify co-eluting impurities with different elemental compositions. - Provides structural information for unknown impurities via MS/MS. | - Higher initial instrument cost. - Requires more specialized expertise for operation and data interpretation. |
| HPLC-UV | Separation by liquid chromatography followed by detection based on UV absorbance.[1] | - Robust, widely available, and cost-effective. - Good for routine quantitative analysis of known compounds. | - Cannot differentiate between compounds with similar retention times and UV spectra (co-elution). - Provides no definitive structural information for unknown impurities.[9] - Impurities lacking a chromophore will not be detected. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | - Excellent for volatile impurities (e.g., residual solvents). | - The target molecule is a non-volatile carboxylic acid and would require derivatization, adding complexity and potential for artifacts.[10] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field. | - High separation efficiency and low sample consumption. | - Can be less robust than HPLC for routine quality control. - Lower sensitivity for some analytes compared to LC-MS. |
| Nuclear Magnetic Resonance (NMR) | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | - Provides detailed structural information. - Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard. | - Much lower sensitivity than MS, making it unsuitable for detecting trace impurities (<0.1%). - Complex spectra can be difficult to interpret for impurity mixtures. |
As the table illustrates, while techniques like HPLC-UV are valuable for routine analysis, they lack the specificity and identification power of LC-HRMS for confirming the purity of a novel compound.[8][9] The ability of HRMS to provide an exact mass and confirm the presence of the bromine atom through its isotopic signature makes it uniquely suited for this task, aligning with the principles of analytical procedure validation outlined in ICH Q2(R2).[11][12][13][14]
Conclusion: A Foundation of Trust in Your Research
Confirming the purity of a synthesized molecule like this compound is not a procedural formality but a scientific necessity. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled level of confidence. By leveraging its high mass accuracy, the ability to resolve isotopic patterns, and its sensitivity to trace impurities, researchers can establish a definitive purity profile. This guide provides a robust framework for implementing an LC-HRMS method that is not only technically sound but also self-validating, ensuring the integrity of your research and the quality of your drug development pipeline.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but all halogenated organic waste with the necessary expertise and caution.
Hazard Assessment and Core Principles
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound (CAS No. 59820-91-6) is a halogenated organic compound whose primary risks are associated with direct contact and inhalation.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation | [1] |
The core principle for disposing of this compound is waste segregation . As a brominated organic acid, it is classified as halogenated hazardous waste .[2][3][4] This classification is crucial because halogenated wastes cannot be disposed of with non-halogenated solvent waste. The combustion of halogenated compounds produces corrosive and toxic byproducts like hydrogen bromide (HBr) gas, which requires specialized high-temperature incinerators equipped with acid gas scrubbers.[5][6] Mixing waste streams can lead to regulatory non-compliance, dangerous chemical reactions, and increased disposal costs.[7][8]
Personal Protective Equipment (PPE) and Handling
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. This establishes the first line of defense for laboratory personnel.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect them for any signs of degradation or perforation before use.[9]
-
Eye Protection: Use chemical safety goggles with side-shields, approved under standards such as NIOSH (US) or EN 166 (EU).[10]
-
Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, an impervious apron is recommended.[9]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to prevent respiratory tract irritation.[1][8]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe containment and disposal of all waste streams associated with this compound.
Protocol 3.1: Disposal of Solid (Neat) Compound
This procedure applies to expired, unused, or waste quantities of the pure solid chemical.
-
Work Area: Conduct all operations within a chemical fume hood.[8]
-
Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids." [11] The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and be in good condition, free from leaks or external contamination.[12][13]
-
Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid any actions that could generate dust.[14][15]
-
Sealing and Labeling: Securely close the container lid.[8][11] The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong bases and oxidizing agents.[11][16]
Protocol 3.2: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated. The goal is to achieve "RCRA empty" status as defined by the U.S. Environmental Protection Agency (EPA).[17]
-
Triple Rinsing: Rinse the original container three times with a suitable solvent in which the compound is soluble. A common choice would be acetone or methanol. Crucially, the rinsate from this process is itself hazardous waste. [12][17]
-
Rinsate Collection: Collect all three portions of the rinsate in a dedicated waste container labeled "Halogenated Organic Liquid Waste." [8] Do not dispose of the rinsate down the sink.[12]
-
Container Defacing: After triple rinsing, deface or remove the original manufacturer's label to prevent confusion.[12]
-
Final Disposal: The triple-rinsed, defaced container can now be disposed of as regular non-hazardous solid waste (e.g., in a container for clean glass or plastic), in accordance with institutional policy.[7][12]
Protocol 3.3: Disposal of Contaminated Labware and Debris
This applies to items such as gloves, weigh boats, paper towels, or silica gel contaminated with the compound.
-
Segregation: All contaminated disposable materials must be treated as hazardous waste.
-
Containment: Place these items in a dedicated, sealed plastic bag or a lined container labeled "Contaminated Solid Debris (Halogenated Organics)."
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container.[7]
-
Storage: Store the sealed container in the Satellite Accumulation Area alongside other solid hazardous waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for routing different waste streams to their appropriate containers.
Caption: Decision workflow for segregating waste associated with the target compound.
Final Off-Site Disposal
Once collected by your institution's Environmental Health & Safety (EH&S) department or a licensed contractor, halogenated organic waste is typically transported to a specialized Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method is high-temperature incineration.[5][18] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in a scrubber system to prevent environmental release.[6][19]
By adhering to this guide, you ensure not only your personal safety and that of your colleagues but also maintain regulatory compliance and uphold the principles of environmental stewardship that are incumbent upon the scientific community.
References
- 1. aksci.com [aksci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. wku.edu [wku.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. chemscene.com [chemscene.com]
- 10. aaronchem.com [aaronchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. chimia.ch [chimia.ch]
Comprehensive Safety and Handling Guide for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated benzodioxine derivative. While comprehensive toxicological data is not fully available, the Safety Data Sheet (SDS) clearly indicates that it poses specific hazards.[1] The primary risks associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Given these hazards, a thorough risk assessment is mandatory before commencing any work. The causality is clear: the chemical nature of this halogenated carboxylic acid suggests it can react with biological tissues, leading to irritation. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation. | Protects against splashes of the compound or solvents, which could cause serious eye irritation.[1][2] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's resistance chart for the specific solvents being used. | Prevents skin contact with the compound, which is a known skin irritant.[1][2] Double-gloving provides an additional layer of protection. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against splashes and prevents contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient, a properly fitted NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any dust or aerosols, which are known to cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects.[2] |
This comprehensive PPE ensemble creates a necessary barrier between the researcher and the chemical, mitigating the risks of accidental exposure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for safety and experimental integrity.
Preparation and Weighing
-
Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to dust.
-
Pre-Handling Check: Before handling, ensure that all required PPE is correctly donned. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Use a tared, sealed container for weighing to prevent the dispersal of fine particles.
-
Aliquotting: If smaller quantities are required, perform the transfer within the fume hood, minimizing the generation of dust.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent as dictated by the experimental protocol.
-
Dissolving: Slowly add the solvent to the solid compound to prevent splashing. If necessary, use a sealed container for sonication or gentle agitation to aid dissolution.
-
Container Labeling: All containers with the compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[3] |
A spill kit appropriate for chemical spills should be readily available. In case of a spill, cordon off the area, and if safe to do so, absorb the spill with inert material and place it in a sealed container for disposal.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle. As a brominated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused compound and any materials grossly contaminated (e.g., weighing paper, paper towels from a spill) should be collected in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a designated, labeled container for halogenated organic liquid waste.[4]
-
-
Disposal Method: All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[1][3] Do not discharge into drains or the environment. Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a common disposal method for such compounds.[5]
The following flowchart outlines the decision-making process for waste disposal.
Caption: Disposal Decision Tree for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

